11-Dodecenoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZPOFFXKUVNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215729 | |
| Record name | 11-Dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fatty, citrusy aroma | |
| Record name | 11-Dodecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in most organic solvents, Soluble (in ethanol) | |
| Record name | 11-Dodecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.897 | |
| Record name | 11-Dodecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65423-25-8 | |
| Record name | 11-Dodecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65423-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Dodecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-DODECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K7IVS77N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11-Dodecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Dodec-11-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dodec-11-enoic acid, a monounsaturated medium-chain fatty acid. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological roles, with a focus on its metabolic fate and influence on cellular signaling pathways.
Chemical Identification and Properties
Dodec-11-enoic acid, a 12-carbon fatty acid with a terminal double bond, is identified by the Chemical Abstracts Service (CAS) number 65423-25-8 .[1][2][3][4] Its unique structure influences its physical and chemical characteristics, which are summarized in the table below.
Table 1: Physicochemical Properties of Dodec-11-enoic Acid
| Property | Value | Source |
| CAS Number | 65423-25-8 | [1] |
| Molecular Formula | C12H22O2 | |
| Molecular Weight | 198.30 g/mol | |
| IUPAC Name | Dodec-11-enoic acid | |
| Appearance | Colorless liquid | |
| Odor | Fatty, citrusy | |
| Density | 0.890-0.897 g/cm³ | |
| Refractive Index | 1.447-1.457 | |
| Solubility | Insoluble in water; soluble in most organic solvents. | |
| pKa | 4.78 ± 0.10 (Predicted) | |
| XLogP3 | 4.4 |
Experimental Protocols
The synthesis of dodec-11-enoic acid can be achieved through both chemical and bioenzymatic methods. Below are detailed methodologies for key experimental procedures.
A common method for the synthesis of terminal alkenes like dodec-11-enoic acid is the Wittig reaction. This procedure involves the reaction of an aldehyde with a phosphorus ylide.
Experimental Workflow: Wittig Synthesis of Dodec-11-enoic Acid
Caption: Workflow for the chemical synthesis of dodec-11-enoic acid via the Wittig reaction.
Detailed Methodology:
-
Preparation of the Phosphonium Salt: 10-Bromodecanoic acid is reacted with triphenylphosphine in a suitable solvent (e.g., acetonitrile) under reflux to form the corresponding phosphonium salt. The product is then isolated and purified.
-
Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., -78 °C) to deprotonate the phosphonium salt and form the phosphorus ylide.
-
Wittig Reaction: Formaldehyde is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is acidified. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield pure dodec-11-enoic acid.
Dodec-11-enoic acid can be synthesized from lauric acid (dodecanoic acid) through a desaturation reaction catalyzed by Cytochrome P450 (CYP) enzymes. This method offers a green chemistry approach to the synthesis of this unsaturated fatty acid.
Experimental Workflow: Bioenzymatic Synthesis of Dodec-11-enoic Acid
Caption: Workflow for the bioenzymatic synthesis of dodec-11-enoic acid using a whole-cell biocatalyst.
Detailed Methodology:
-
Biocatalyst Preparation: A suitable host organism, such as Escherichia coli, is transformed with a plasmid containing the gene for a fatty acid desaturase from the Cytochrome P450 superfamily. The recombinant cells are cultured to a desired cell density and protein expression is induced. The cells are then harvested and washed.
-
Whole-Cell Biotransformation: The harvested cells are resuspended in a reaction buffer containing lauric acid as the substrate and a co-substrate, such as glucose, to provide the necessary reducing equivalents (NADPH). The reaction is carried out at a controlled temperature and pH with agitation.
-
Product Extraction and Analysis: After the reaction, the mixture is acidified, and the fatty acids are extracted with an organic solvent. The organic extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced dodec-11-enoic acid.
Biological Roles and Signaling Pathways
While specific signaling pathways directly initiated by dodec-11-enoic acid are not yet well-defined in the scientific literature, as a monounsaturated fatty acid, it is expected to participate in and influence various cellular processes.
Unsaturated fatty acids are integral components of cell membranes and can modulate signaling pathways by altering the physical properties of the membrane. This can, in turn, affect the function of membrane-associated proteins.
Logical Relationship: Influence of Unsaturated Fatty Acids on Cell Signaling
Caption: The general mechanism by which unsaturated fatty acids can influence cellular signaling.
Unsaturated fatty acids can be incorporated into the phospholipid bilayer of cell membranes, which increases membrane fluidity. This alteration in the membrane's physical state can impact the conformation and activity of embedded proteins, including G-protein coupled receptors (GPCRs) and ion channels, thereby influencing downstream signaling events.
Dodec-11-enoic acid, like other fatty acids, is expected to undergo metabolic processing through established pathways for energy production or conversion to other bioactive molecules.
Metabolic Fate of Dodec-11-enoic Acid
Caption: Predicted metabolic pathways for dodec-1-enoic acid.
Before entering metabolic pathways, dodec-11-enoic acid must be activated to its coenzyme A (CoA) derivative, dodec-11-enoyl-CoA. From there, it can be transported into the mitochondria for β-oxidation to generate ATP. Alternatively, it can be a substrate for elongase and desaturase enzymes in the endoplasmic reticulum to produce longer-chain unsaturated fatty acids. Another potential route is ω-oxidation, a minor pathway that can become more significant under certain conditions.
Applications in Research and Drug Development
The unique terminal double bond of dodec-11-enoic acid makes it a valuable molecule for various research and development applications.
-
Chemical Probe Development: The terminal alkene can be functionalized through reactions like thiol-ene "click" chemistry, allowing for the attachment of fluorescent tags or biotin for use in chemical biology to study fatty acid trafficking and protein interactions.
-
Polymer Science: As a monomer, dodec-11-enoic acid can be used in the synthesis of novel polymers with potential applications in biomaterials and drug delivery systems.
-
Drug Discovery: Fatty acids and their derivatives are known to possess a range of biological activities. The structure of dodec-11-enoic acid can serve as a scaffold for the development of new therapeutic agents.
This technical guide provides a foundational understanding of dodec-11-enoic acid. As research progresses, a more detailed picture of its specific biological functions and signaling roles will undoubtedly emerge, opening new avenues for its application in science and medicine.
References
An In-depth Technical Guide on the Classification of cis-11-Dodecenoic Acid as a Fatty Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-11-Dodecenoic acid, a monounsaturated omega-1 fatty acid, is a molecule of growing interest in lipid research and drug development. Its unique structural features and potential biological activities necessitate a thorough understanding of its classification, physicochemical properties, and metabolic fate. This technical guide provides a comprehensive overview of cis-11-dodecenoic acid, including its detailed classification, tabulated quantitative data, a representative synthetic protocol, and visualizations of relevant biological pathways.
Classification and Nomenclature
cis-11-Dodecenoic acid is systematically classified as a medium-chain fatty acid (MCFA) due to its 12-carbon backbone.[1] As it contains a single carbon-carbon double bond, it is further categorized as a monounsaturated fatty acid (MUFA). The "cis" designation indicates the stereochemistry of the double bond, where the adjacent hydrogen atoms are on the same side of the bond, resulting in a kink in the hydrocarbon chain. The "11" specifies the location of the double bond, starting from the carboxyl end. In the omega (ω) nomenclature, which counts from the methyl end of the fatty acid, it is classified as an omega-1 (ω-1) fatty acid.
Systematic Name: (Z)-dodec-11-enoic acid Common Name: 11-Lauroleic acid
Physicochemical Properties
A summary of the key quantitative data for 11-dodecenoic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | PubChem |
| Molecular Weight | 198.30 g/mol | PubChem |
| Appearance | Colorless liquid | The Good Scents Company |
| Density | 0.890 - 0.897 g/cm³ at 25°C | The Good Scents Company |
| Boiling Point | 303.19 °C (predicted) | The Good Scents Company |
| Melting Point | 20.00 °C | The Good Scents Company |
| Refractive Index | 1.447 - 1.457 at 20°C | The Good Scents Company |
| Solubility | Insoluble in water; Soluble in alcohol and most organic solvents. | PubChem, The Good Scents Company |
| logP (o/w) | 4.365 (estimated) | The Good Scents Company |
Experimental Protocols: Synthesis of cis-Unsaturated Fatty Acids
The Wittig reaction is a widely used and effective method for the stereoselective synthesis of cis-alkenes, including cis-unsaturated fatty acids. Below is a representative experimental protocol adapted from the synthesis of a similar long-chain cis-unsaturated fatty acid, which can be modified for the synthesis of cis-11-dodecenoic acid.
Objective: To synthesize a cis-unsaturated fatty acid via a Wittig reaction.
Materials:
-
Alkyltriphenylphosphonium bromide salt
-
An appropriate aldehyde (e.g., for cis-11-dodecenoic acid, this would be a C10 aldehyde)
-
A strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF))
-
Reagents for workup and purification (e.g., hydrochloric acid, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyltriphenylphosphonium bromide salt in anhydrous THF. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of the strong base in THF to the stirred phosphonium salt solution. The appearance of a characteristic color (often orange or deep red) indicates the formation of the phosphorus ylide. Allow the reaction mixture to stir at this temperature for 1-2 hours.
-
Wittig Reaction: Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution at -78 °C. The color of the ylide will typically fade as it reacts.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, which contains the desired cis-alkene and triphenylphosphine oxide as a byproduct, is then purified. This is typically achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Biological Pathways
While specific signaling pathways directly involving cis-11-dodecenoic acid in mammalian cells are not well-elucidated, as a fatty acid, it is expected to participate in general fatty acid metabolism. Furthermore, a closely related methylated analog is a known bacterial signaling molecule.
General Fatty Acid Biosynthesis
Fatty acids are synthesized in the cytoplasm from acetyl-CoA through a series of condensation reactions. The following diagram illustrates the general workflow of fatty acid synthesis.
Caption: General workflow of fatty acid biosynthesis.
Fatty Acid Metabolism: Beta-Oxidation
Fatty acids are broken down in the mitochondria to produce energy in the form of ATP through a process called beta-oxidation.
Caption: Mitochondrial beta-oxidation of a fatty acid.
Fatty Acid Metabolism: Omega-Oxidation
Omega-oxidation is an alternative pathway for fatty acid degradation that occurs in the endoplasmic reticulum.
Caption: The omega-oxidation pathway of fatty acids.
A Related Signaling Pathway: DSF in Bacterial Quorum Sensing
A methylated analog of cis-11-dodecenoic acid, known as cis-11-methyl-2-dodecenoic acid, acts as a diffusible signal factor (DSF) in the quorum sensing system of some pathogenic bacteria. This system regulates virulence and biofilm formation.
References
natural sources of 11-Dodecenoic acid
An In-depth Technical Guide to the Natural Sources of 11-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as 11-lauroleic acid) is a medium-chain monounsaturated fatty acid. While not as common as other fatty acids like oleic or lauric acid, it is found in various natural sources, including specific plants and animal products. Its structural analogs, such as cis-11-Methyl-2-dodecenoic acid, play crucial roles in microbial cell-to-cell communication, particularly in the regulation of virulence in pathogenic bacteria. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biological significance, detailed experimental protocols for its extraction and analysis, and diagrams of relevant biochemical pathways.
Natural Sources of this compound
This compound has been identified in a select number of natural sources, primarily within the plant kingdom. While mentioned in broader metabolic databases as potentially present in animal tissues, specific quantitative studies are scarce. The most concretely identified sources are certain plant oils and seeds.
Plant-Based Sources
Several species of plants, particularly from the Lauraceae family, have been cited as sources of this compound. Macadamia oil is another noted source.
-
Persea Species : Various plants from the Persea genus, which includes the avocado, are known to produce a diverse range of fatty acids. Specific species identified as containing this compound include Persea bombycina and Persea duthiei. A study on avocado (Persea americana) seed oil identified 11-octadecenoic acid, a longer-chain analog, but did not quantify this compound[1].
-
Litsea Species : The plant Litsea lii var. nunkao-tahangensis has been reported as a natural source of this fatty acid.
-
Macadamia Oil : Oil from the macadamia nut (Macadamia integrifolia) is reported to contain this compound. However, detailed fatty acid profiles of macadamia oil often focus on its most abundant components, such as oleic acid (C18:1) and palmitoleic acid (C16:1), with many minor fatty acids not being quantified[2][3][4].
Other Potential Sources
-
Animal Products : The Human Metabolome Database suggests the presence of this compound in various animal products, including milk from cows and goats, and tissues from sheep, cattle, and pigs[5]. This is likely based on its role as a minor intermediate in general fatty acid metabolism.
-
Royal Jelly : Extensive analysis of the fatty acid profile of royal jelly has identified a rich composition of unique medium-chain fatty acids, most notably 10-hydroxy-2-decenoic acid (10-HDA). However, studies have not confirmed the presence of this compound, instead identifying related compounds like 11-hydroxy-dodecanoic acid and 2-dodecenedioic acid.
Quantitative Data
Specific quantitative data for this compound in its natural sources is limited in publicly available literature. Most analyses focus on the major fatty acid constituents. The table below summarizes the identified sources; however, percentage concentrations for this compound are largely unreported.
| Natural Source | Species | Family | Reported Presence of this compound | Quantitative Data (this compound) | Key References |
| Plant | Litsea lii var. nunkao-tahangensis | Lauraceae | Yes | Not Reported | |
| Plant | Persea bombycina | Lauraceae | Yes | Not Reported | |
| Plant | Persea duthiei | Lauraceae | Yes | Not Reported | |
| Plant | Macadamia Nut Oil | Macadamia integrifolia | Proteaceae | Yes | Not Reported in major analyses |
Biological Significance and Signaling Pathways
While information on the specific biological role of this compound is limited, its close structural analogs are well-characterized as signaling molecules in bacteria. Furthermore, its biosynthesis from lauric acid is an important enzymatic pathway.
Biosynthesis via Cytochrome P450
This compound can be synthesized from lauric acid (dodecanoic acid) through a desaturation reaction catalyzed by Cytochrome P450 (CYP) enzymes. This process introduces a double bond at the terminal end of the fatty acid chain.
Caption: Biosynthesis of this compound from lauric acid.
Role in Quorum Sensing (DSF Signaling)
A structurally similar molecule, cis-11-Methyl-2-dodecenoic acid, is a diffusible signal factor (DSF) used in quorum sensing by the bacterium Xanthomonas campestris. This signaling system allows the bacteria to coordinate gene expression based on population density, regulating virulence and biofilm formation.
The core pathway involves:
-
Synthesis : The enzyme RpfF synthesizes the DSF signal. Its activity is negatively regulated by the sensor kinase RpfC at low cell densities.
-
Sensing : As bacterial population grows, DSF accumulates. RpfC detects the high concentration, autophosphorylates, and releases RpfF, leading to more DSF synthesis.
-
Transduction : The signal is transduced through the phosphodiesterase RpfG, which degrades the second messenger cyclic-di-GMP.
-
Regulation : The reduction in cyclic-di-GMP levels activates the global regulator Clp, leading to the expression of virulence factors (e.g., extracellular enzymes, xanthan gum) and the dispersal of biofilms.
Caption: DSF-mediated quorum sensing pathway in Xanthomonas.
Experimental Protocols
The analysis of this compound from natural sources involves lipid extraction, derivatization to a more volatile form, and analysis by gas chromatography-mass spectrometry (GC-MS).
General Workflow for Analysis
The overall process from sample collection to data analysis follows a standardized workflow to ensure accurate quantification.
Caption: Experimental workflow for fatty acid analysis.
Protocol 1: Total Lipid Extraction from Plant Tissue
This protocol is adapted from standard methods like the Folch or Bligh and Dyer procedures, designed to extract total lipids from plant material.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 1M KCl)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Homogenizer
-
Centrifuge and glass centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Homogenization : Weigh approximately 1g of plant tissue. If fresh, immediately homogenize in a 2:1 (v/v) mixture of chloroform:methanol (20 mL total volume) to inactivate lipases. If lyophilized, grind to a fine powder before adding the solvent. Add a known amount of internal standard to the sample before homogenization.
-
Extraction : Allow the mixture to agitate at room temperature for 1-2 hours for thorough extraction.
-
Phase Separation : Add 0.2 volumes of 0.9% NaCl solution (4 mL for a 20 mL extraction) to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation : Centrifuge the mixture at 2,000 x g for 10 minutes to separate the layers. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.
-
Lipid Collection : Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Re-extraction : To maximize yield, re-extract the remaining upper phase and protein disk with 2 volumes of chloroform. Centrifuge and combine the lower chloroform phase with the first extract.
-
Drying : Evaporate the solvent from the combined chloroform extracts using a rotary evaporator or under a gentle stream of nitrogen at <40°C.
-
Storage : The resulting lipid film can be weighed to determine total lipid content and should be stored under nitrogen or argon at -20°C until derivatization.
Protocol 2: Derivatization to FAMEs and GC-MS Analysis
To be analyzed by GC, the polar carboxylic acids must be converted into non-polar, volatile fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
BF₃-Methanol solution (14% w/v)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Gas chromatograph with a mass spectrometer (GC-MS) and a polar capillary column (e.g., Carbowax type)
Procedure:
-
Esterification : Re-dissolve the dried lipid extract in 1 mL of hexane. Add 2 mL of 14% BF₃-Methanol solution.
-
Reaction : Cap the tube tightly and heat at 60°C in a water bath or heating block for 30-60 minutes.
-
Extraction of FAMEs : After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation : Centrifuge at 1,000 x g for 5 minutes. The upper hexane layer now contains the FAMEs.
-
Collection and Drying : Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Preparation for GC-MS : Transfer the final hexane solution to a GC vial. The sample is now ready for injection.
-
GC-MS Analysis :
-
Injection : Inject 1 µL of the sample into the GC-MS.
-
Column : Use a polar capillary column (e.g., DB-WAX, SUPELCOWAX 10).
-
Temperature Program : An example program is: initial temperature of 150°C, hold for 1 min, ramp at 5°C/min to 250°C, and hold for 5 min.
-
Mass Spectrometry : Operate in electron impact (EI) mode, scanning a mass range of m/z 50-500.
-
Identification : Identify FAMEs by comparing their retention times and mass spectra to known standards and libraries (e.g., NIST).
-
Quantification : Quantify this compound methyl ester by comparing its peak area to the peak area of the internal standard (C17:0 methyl ester).
-
Conclusion
This compound is a medium-chain fatty acid found in specific natural sources, primarily within the plant kingdom in genera such as Persea and Litsea. While its direct biological functions in plants and animals are not well-defined, its structural analogs are vital signaling molecules in bacterial quorum sensing, offering potential targets for antimicrobial drug development. The lack of extensive quantitative data on this compound highlights an area for future research. The standardized protocols for lipid extraction and GC-MS analysis provided herein offer a robust framework for researchers aiming to isolate, identify, and quantify this and other fatty acids from complex biological matrices.
References
11-Dodecenoic Acid as an Insect Pheromone Component: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecenoic acid, a C12 unsaturated fatty acid, and its derivatives are integral components in the chemical communication systems of various insect species. While often acting as a biosynthetic precursor to more complex pheromone molecules, its direct role in eliciting behavioral responses is an area of growing research. This technical guide provides an in-depth overview of this compound and related fatty acids as insect pheromone components, focusing on biosynthesis, behavioral effects, and the underlying signaling pathways. The information presented herein is intended to support research and development efforts in the fields of chemical ecology, pest management, and drug discovery.
Biosynthesis of Dodecenoic Acids in Insects
The biosynthesis of fatty acid-derived pheromones, including dodecenoic acids, is a well-orchestrated enzymatic process primarily occurring in the pheromone glands of female insects. The pathways typically involve fatty acid synthases (FAS), desaturases, and chain-shortening enzymes.
A notable example is the biosynthesis of the major sex pheromone component, (E,Z)-7,9-dodecadienyl acetate, in the European grapevine moth, Lobesia botrana. In vivo labeling experiments have demonstrated that this process involves the Δ11 desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acid. This intermediate then undergoes chain shortening to yield (Z)-9-dodecenoic acid, which is a closely related isomer of this compound. This chain-shortening step is catalyzed by acyl-CoA oxidases. Subsequent enzymatic modifications, including further desaturation, reduction, and acetylation, lead to the final pheromone component.
In the turnip moth, Agrotis segetum, a Δ11-desaturase has been identified that, when expressed in yeast, produces a range of fatty acids, including (Δ)-11-dodecenoic acid. This indicates the enzymatic machinery for producing this specific fatty acid exists within this species, although its precise role as a pheromone component requires further investigation.
Behavioral and Electrophysiological Responses
While direct quantitative behavioral data for this compound is limited in the current literature, studies on related medium-chain fatty acids in species like Agrotis segetum provide valuable insights into their potential roles. In A. segetum, medium-chain fatty acids (C6-C10) have been shown to elicit both electrophysiological and behavioral responses.
Quantitative Data Presentation
Table 1: Electroantennogram (EAG) Responses of Agrotis segetum to Medium-Chain Fatty Acids
| Compound | Mean EAG Response (mV) ± SE (Male) | Mean EAG Response (mV) ± SE (Female) |
| Hexanoic acid | 0.85 ± 0.12 | 0.91 ± 0.15 |
| Heptanoic acid | 0.89 ± 0.11 | 0.95 ± 0.13 |
| Octanoic acid | 0.92 ± 0.14 | 1.01 ± 0.16 |
| Nonanoic acid | 0.88 ± 0.13 | 0.93 ± 0.14 |
| Decanoic acid | 0.65 ± 0.10 | 0.72 ± 0.11 |
Data adapted from a study on Agrotis segetum and presented for illustrative purposes of responses to related fatty acids.
Table 2: Behavioral Response of Agrotis segetum to Octanoic Acid in a Y-tube Olfactometer
| Compound | Dose (µg) | Preference Index | Behavioral Response |
| Octanoic acid | 10 | -0.15 ± 0.08 | No significant preference |
| Octanoic acid | 100 | -0.45 ± 0.06 | Repellent |
The preference index ranges from +1 (strong attraction) to -1 (strong repulsion). Data is illustrative of the repellent effect of a medium-chain fatty acid.
Experimental Protocols
Pheromone Extraction and Analysis (GC-MS)
A standard method for the extraction and analysis of fatty acid-based pheromones from insect pheromone glands involves the following steps:
-
Gland Excision: Pheromone glands are carefully dissected from female insects, typically during their peak calling (pheromone-releasing) period.
-
Solvent Extraction: The excised glands are immediately immersed in a non-polar solvent, such as hexane, to extract the lipophilic pheromone components.
-
Sample Concentration: The solvent extract is concentrated under a gentle stream of nitrogen to a small volume.
-
Derivatization (Optional but Recommended for Fatty Acids): To improve volatility and chromatographic separation, fatty acids are often converted to their methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The concentrated extract or FAMEs solution is injected into a GC-MS system. The GC separates the individual components of the mixture, and the MS provides mass spectra for their identification by comparing them to known standards and library data.
Electroantennography (EAG)
EAG is a technique used to measure the overall electrical response of an insect's antenna to an odorant stimulus.
-
Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes using conductive gel.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of the test compound (e.g., this compound dissolved in a solvent and applied to filter paper) are injected into the airstream.
-
Signal Recording: The change in the electrical potential of the antenna in response to the stimulus is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.
-
Controls: A solvent-only puff is used as a negative control, and a known potent odorant for the species is used as a positive control.
Signaling Pathways and Molecular Mechanisms
The detection of fatty acid pheromones in insects is mediated by specific chemosensory receptors located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla. While the complete signaling cascade for this compound is yet to be fully elucidated, research on related compounds in moths points towards the involvement of Ionotropic Receptors (IRs).
In Agrotis segetum, specific IRs, namely AsegIR75p.1 and AsegIR75q.1, have been identified to respond to medium-chain fatty acids.[1] These receptors are part of a larger family of acid-sensing IRs. The binding of a fatty acid ligand to its specific IR is thought to directly gate the ion channel, leading to a depolarization of the OSN membrane and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect brain for further processing, ultimately leading to a behavioral response.
The general signaling pathway for fatty acid pheromones can be visualized as follows:
Caption: Proposed signaling pathway for fatty acid pheromones in insects.
Experimental Workflow Visualization
The process of identifying and characterizing a fatty acid pheromone component like this compound follows a structured experimental workflow.
Caption: Workflow for the identification and characterization of an insect pheromone.
Conclusion and Future Directions
This compound and related fatty acids represent a significant class of semiochemicals in insects. While their role as biosynthetic precursors is well-established, their direct function in mediating behavior is an emerging field of study. The case of medium-chain fatty acid repellency and the identification of corresponding Ionotropic Receptors in Agrotis segetum provide a strong foundation for future research.
Future investigations should focus on:
-
Screening for this compound Activity: Broader screening of insect species to identify those that use this compound as a primary pheromone component.
-
Quantitative Behavioral Studies: Detailed dose-response behavioral assays to quantify the attractive, repellent, or other behavioral effects of this compound.
-
Receptor Deorphanization: Identification and functional characterization of the specific olfactory receptors that detect this compound in responsive species.
-
Biosynthetic Pathway Elucidation: Further investigation into the specific enzymes and regulatory mechanisms involved in the production of this compound in different insect species.
A deeper understanding of the role of this compound in insect chemical communication holds significant potential for the development of novel and species-specific pest management strategies and provides a valuable model for studying the evolution of chemical signaling.
References
An In-depth Technical Guide to 11-Dodecenoic Acid: Physical Properties and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 11-dodecenoic acid, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and explores a relevant biological signaling pathway where a structurally similar molecule plays a crucial role. This document is intended to serve as a valuable resource for professionals in research and drug development.
Physicochemical Properties of this compound
This compound is a monounsaturated fatty acid with the chemical formula C₁₂H₂₂O₂. The presence of a carbon-carbon double bond at the 11th position allows for the existence of cis and trans isomers, which can influence the molecule's physical properties. The cis configuration is commonly found in nature.[1]
Melting and Boiling Points
The melting and boiling points are critical parameters for the characterization and application of fatty acids. The available data for this compound is summarized in the table below. It is important to note that the boiling points are often estimated due to the tendency of fatty acids to decompose at high temperatures.
| Property | Value | Isomer | Notes |
| Melting Point | 20.00 °C | Not Specified | Measured at 760.00 mm Hg.[2] |
| 20 °C | Not Specified | ||
| Boiling Point | 303.19 °C | Not Specified | Estimated at 760.00 mm Hg.[2] |
| 321.28 °C | Not Specified | Estimated.[3] |
Experimental Protocols
Precise determination of melting and boiling points requires standardized experimental procedures. The following sections detail common methodologies applicable to fatty acids like this compound.
Determination of Melting Point (Capillary Method)
This method is a widely used and accessible technique for determining the melting point of a solid compound.
Principle: A small, packed sample of the solid is heated at a controlled rate in a capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, use a mortar and pestle to grind the sample.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (the beginning of the melting range).
-
Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
-
Reporting: The melting point is reported as the temperature range from the first appearance of liquid to complete liquefaction.
Determination of Boiling Point (Microscale Method)
For small quantities of liquid, a microscale boiling point determination is a suitable method.
Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid boils, the air in the capillary tube is replaced by the substance's vapor. Upon cooling, the point at which the liquid is drawn back into the capillary tube corresponds to the boiling point.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Place a few drops of this compound into a small test tube.
-
Assembly:
-
Place a capillary tube, with the sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
-
Heating:
-
Immerse the assembly in a heating bath.
-
Heat the bath gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
-
Measurement:
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.
-
Signaling Pathway and Synthesis Workflow
While specific signaling pathways for this compound are not extensively documented, a closely related molecule, cis-11-methyl-2-dodecenoic acid, is a well-characterized diffusible signal factor (DSF) in the quorum-sensing system of the bacterium Xanthomonas campestris.[4] Understanding this pathway provides insight into the potential biological roles of similar fatty acids.
Diffusible Signal Factor (DSF) Quorum-Sensing Pathway in Xanthomonas campestris
The following diagram illustrates the DSF-mediated quorum-sensing pathway in Xanthomonas campestris. This system regulates the expression of virulence factors in response to bacterial population density.
Caption: DSF signaling pathway in Xanthomonas campestris.
General Experimental Workflow for the Synthesis of Unsaturated Fatty Acids via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes, including unsaturated fatty acids. The following diagram outlines a general workflow for this synthetic route.
Caption: General workflow for Wittig synthesis of unsaturated fatty acids.
References
- 1. This compound | 65423-25-8 | Benchchem [benchchem.com]
- 2. This compound, 65423-25-8 [thegoodscentscompany.com]
- 3. This compound [chembk.com]
- 4. Fatty acid DSF binds and allosterically activates histidine kinase RpfC of phytopathogenic bacterium Xanthomonas campestris pv. campestris to regulate quorum-sensing and virulence | PLOS Pathogens [journals.plos.org]
Biochemical Pathways Involving 11-Dodecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecenoic acid is a medium-chain monounsaturated fatty acid that plays diverse roles in various biological systems. Although not as extensively studied as more common fatty acids, it is a key intermediate in the biosynthesis of insect pheromones, a signaling molecule in bacterial communication, and a substrate for mammalian metabolic pathways. This technical guide provides an in-depth overview of the core biochemical pathways involving this compound, with a focus on its biosynthesis, metabolism, and signaling functions. The information is presented to be a valuable resource for researchers in biochemistry, entomology, microbiology, and drug development.
Biosynthesis of this compound and Related Compounds
The biosynthesis of this compound and its derivatives primarily involves the modification of common saturated fatty acids through a series of desaturation and chain-shortening or elongation steps.
In Insect Pheromone Production
In many moth species, C12 unsaturated fatty acids are precursors to sex pheromones. The biosynthesis typically starts with a common saturated fatty acid, such as palmitic acid (16:0) or stearic acid (18:0), which undergoes desaturation and chain shortening. For example, in the European grapevine moth, Lobesia botrana, a related compound, (Z)-9-dodecenoic acid, is produced from tetradecanoic acid (14:0). This process involves an initial Δ11 desaturation to produce (Z)-11-tetradecenoic acid, followed by chain shortening.[1][2] While a direct pathway to this compound is not explicitly detailed in the provided search results, a similar pathway involving a Δ13 desaturase acting on a C14 precursor followed by chain shortening would theoretically yield this compound. The key enzymes in these pathways are:
-
Fatty Acyl-CoA Desaturases: These enzymes introduce double bonds at specific positions in the fatty acyl-CoA chain.
-
Acyl-CoA Oxidases: These enzymes are involved in the peroxisomal β-oxidation pathway, which shortens the fatty acid chain.
The general pathway for the production of C12 unsaturated fatty acids in insects can be visualized as follows:
In Bacterial Quorum Sensing Signal Production
In the plant pathogen Xanthomonas campestris, a derivative of this compound, cis-11-methyl-2-dodecenoic acid, acts as a diffusible signal factor (DSF) for quorum sensing.[3][4][5] The biosynthesis of DSF is dependent on the RpfF enzyme, which is thought to be involved in the fatty acid elongation cycle. The RpfB enzyme, a fatty acyl-CoA ligase, is involved in the turnover of DSF signals through a β-oxidation pathway.
Metabolism of this compound
Once formed, this compound can be metabolized through several pathways, primarily β-oxidation for energy production and cytochrome P450-mediated hydroxylation.
β-Oxidation
As an unsaturated fatty acid, the β-oxidation of this compound requires auxiliary enzymes in addition to the core β-oxidation enzymes. The double bond at an odd-numbered carbon (C11) necessitates the action of an isomerase. The general steps are:
-
Activation: this compound is activated to 11-dodecenoyl-CoA in the cytoplasm.
-
Mitochondrial Transport: The acyl-CoA is transported into the mitochondria.
-
β-Oxidation Cycles: The fatty acid undergoes cycles of oxidation, hydration, oxidation, and thiolysis, removing two-carbon units as acetyl-CoA in each cycle.
-
Isomerization: When the double bond is near the carboxyl end, an enoyl-CoA isomerase is required to shift the double bond to a position that can be processed by the hydratase.
Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. They can introduce hydroxyl groups at various positions along the fatty acid chain. For medium-chain fatty acids like dodecanoic acid, ω- and (ω-1)-hydroxylation are common metabolic routes. It is plausible that this compound is also a substrate for CYP enzymes, potentially leading to the formation of hydroxylated derivatives. The specific CYP isoforms involved in the metabolism of this compound are not well-characterized.
Signaling Pathways
Derivatives of this compound are established signaling molecules in bacteria. In mammals, this compound falls within the carbon chain length range to potentially activate the GPR84 receptor.
Bacterial Quorum Sensing: The DSF System
In Xanthomonas campestris, the DSF cis-11-methyl-2-dodecenoic acid regulates virulence factors and biofilm formation. The signaling pathway involves:
-
Signal Synthesis: RpfF synthesizes the DSF signal.
-
Signal Perception: At sufficient concentrations, DSF is sensed by the membrane-bound sensor kinase RpfC.
-
Signal Transduction: RpfC autophosphorylates and transfers the phosphate group to the response regulator RpfG.
-
Downstream Effects: Phosphorylated RpfG possesses phosphodiesterase activity, degrading cyclic di-GMP. The reduction in cyclic di-GMP levels leads to changes in gene expression, affecting virulence and biofilm formation.
In other bacteria, such as Burkholderia cenocepacia, a similar signal (cis-2-dodecenoic acid) is perceived by the RpfR protein, which directly links signal perception to cyclic di-GMP turnover.
Potential Mammalian Signaling via GPR84
The G protein-coupled receptor GPR84 is activated by medium-chain fatty acids with carbon chain lengths from 9 to 14. This makes this compound a potential endogenous ligand for GPR84. GPR84 is primarily expressed in immune cells, such as macrophages and leukocytes, and its expression is induced by inflammatory stimuli. Activation of GPR84 is coupled to a pertussis toxin-sensitive Gi/o pathway, leading to:
-
Inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Mobilization of intracellular calcium.
-
Amplification of pro-inflammatory responses, such as the production of interleukin-12.
Quantitative Data
Table 1: Representative Enzyme Kinetic Data for Related Fatty Acid Modifying Enzymes
| Enzyme Family | Specific Enzyme/Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Fatty Acid Synthase | Metazoan FAS | Acetyl-CoA | ~5-10 | ~170 | |
| Ketoacyl Synthase | Metazoan FAS | Decanoyl-ACP | ~1-5 | ~0.1-1 | |
| GPR84 Receptor | Human | 2-hydroxy lauric acid | 9.9 (EC50) | N/A | |
| GPR84 Receptor | Human | 3-hydroxy lauric acid | 13 (EC50) | N/A |
Note: Data presented are for related substrates and provide an estimation of the kinetic properties of enzymes that may act on this compound. N/A - Not Applicable.
Experimental Protocols
Protocol 1: Analysis of this compound by GC-MS
This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids, including this compound, from biological samples.
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.
-
For quantitative analysis, add a known amount of an internal standard (e.g., heptadecanoic acid).
-
Induce phase separation by adding water or a saline solution and centrifuge.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol) and heat to saponify the lipids and release free fatty acids.
-
Acidify the mixture (e.g., with HCl) and extract the free fatty acids with a non-polar solvent like hexane.
-
Evaporate the solvent.
-
Add an acidic methanol solution (e.g., 4% H₂SO₄ in methanol) to the dried fatty acids.
-
Heat the mixture at 80-85°C for 1 hour to convert the fatty acids to FAMEs.
-
After cooling, add water and extract the FAMEs with hexane.
-
Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., SLB®-5ms) is suitable for FAME separation.
-
Injector Temperature: 220-250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a higher temperature (e.g., 240°C) to elute the FAMEs.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-550.
-
For quantitative analysis, Selected Ion Monitoring (SIM) can be used to increase sensitivity and selectivity.
-
Protocol 2: Heterologous Expression of Fatty Acid Desaturases in Saccharomyces cerevisiae
This protocol is used to functionally characterize enzymes like desaturases that may be involved in this compound biosynthesis.
1. Vector Construction:
-
Amplify the coding sequence of the candidate desaturase gene by PCR.
-
Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation:
-
Transform the expression vector into a suitable S. cerevisiae strain using the lithium acetate method.
-
Select for transformants on appropriate selective media.
3. Expression and Substrate Feeding:
-
Grow the transformed yeast cells in selective media.
-
Induce gene expression by adding galactose to the media.
-
Supplement the media with the precursor fatty acid (e.g., dodecanoic acid or tetradecanoic acid) to be tested as a substrate.
4. Fatty Acid Analysis:
-
Harvest the yeast cells.
-
Extract the total lipids from the yeast cells.
-
Prepare FAMEs from the lipid extract as described in Protocol 1.
-
Analyze the FAMEs by GC-MS to identify the products of the desaturase reaction.
Conclusion
This compound is a multifaceted molecule that serves as a metabolic intermediate, a potential signaling molecule in mammals, and a key component in the chemical language of insects and bacteria. While the broad strokes of its biochemical involvement are understood, further research is needed to elucidate the specific enzymes, their kinetics, and the precise regulatory mechanisms that govern its function in different biological contexts. The protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments aimed at filling these knowledge gaps, ultimately contributing to a more complete understanding of the role of this and other medium-chain fatty acids in health and disease.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 4. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review [mdpi.com]
- 5. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 11-Dodecenoic Acid from Lauric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11-Dodecenoic acid is a terminally unsaturated fatty acid that serves as a valuable building block in the synthesis of polymers, pharmaceuticals, and other fine chemicals. Its terminal double bond allows for a variety of chemical modifications, making it a versatile precursor for more complex molecules. The synthesis of this compound from lauric acid, a readily available saturated fatty acid, presents a significant chemical challenge due to the difficulty of selectively functionalizing the chemically inert terminal (ω) methyl group.
This document outlines a robust chemo-enzymatic pathway to overcome this challenge. The strategy involves an initial, highly selective biocatalytic ω-hydroxylation of lauric acid, followed by conventional chemical transformations to introduce the terminal double bond. This approach combines the specificity of enzymatic catalysis with the efficiency of organic synthesis.
Overall Synthetic Pathway
The conversion of lauric acid to this compound is accomplished via a three-stage process involving a key 12-hydroxydodecanoic acid intermediate.
Figure 1: Chemo-enzymatic synthesis pathway from lauric acid to this compound.
Experimental Protocols
Protocol 1: Biocatalytic ω-Hydroxylation of Lauric Acid
This protocol utilizes a whole-cell biocatalyst, such as engineered Escherichia coli or Pseudomonas putida, expressing an alkane hydroxylase system (e.g., AlkBGT) to specifically oxidize the terminal methyl group of lauric acid.[1]
Materials:
-
Engineered E. coli strain expressing AlkBGT from Pseudomonas putida GPo1[1]
-
Growth medium (e.g., LB or a defined mineral medium)
-
Inducer (e.g., IPTG for lac-based promoters)
-
Bioconversion buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Glucose (as a carbon and energy source)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Methodology:
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of growth medium and incubate overnight at 37°C with shaking (200 rpm).
-
Cell Cultivation: Transfer the overnight culture to 500 mL of fresh growth medium in a 2 L baffled flask. Grow the cells at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding the inducer (e.g., 0.5 mM IPTG) and incubate for an additional 12-16 hours at a reduced temperature (e.g., 25°C).
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C). Wash the cell pellet once with bioconversion buffer and resuspend in the same buffer to a final OD₆₀₀ of 50.
-
Whole-Cell Bioconversion:
-
Add lauric acid (e.g., 2 g/L final concentration, dissolved in a small amount of ethanol or as a sodium salt) and glucose (10 g/L) to the cell suspension.
-
Incubate the reaction mixture at 30°C with vigorous shaking (220 rpm) for 24-48 hours. Monitor the conversion by taking samples periodically for analysis (e.g., GC-MS after derivatization).
-
-
Product Extraction and Purification:
-
Centrifuge the reaction mixture to remove the cells.
-
Acidify the supernatant to pH 2.0 with 6M HCl to protonate the fatty acids.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 12-hydroxydodecanoic acid.
-
Purify the product by recrystallization or silica gel chromatography.
-
Figure 2: Workflow for the biocatalytic synthesis of 12-hydroxydodecanoic acid.
Protocol 2: Synthesis of 12-Bromododecanoic Acid
This protocol involves the conversion of the terminal hydroxyl group of 12-hydroxydodecanoic acid to a bromide. To prevent side reactions, the carboxylic acid is first protected as a methyl ester.
Materials:
-
12-Hydroxydodecanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Methodology:
-
Esterification (Protection):
-
Dissolve 12-hydroxydodecanoic acid (1 eq.) in anhydrous methanol (10-20 volumes).
-
Add a catalytic amount of concentrated H₂SO₄ (approx. 2% v/v).
-
Reflux the mixture for 4-6 hours. Monitor reaction completion by TLC.
-
Cool the mixture, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 12-hydroxydodecanoate.
-
-
Bromination:
-
Dissolve methyl 12-hydroxydodecanoate (1 eq.) in anhydrous dichloromethane (10 volumes) and cool to 0°C in an ice bath.
-
Slowly add PBr₃ (0.5 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, wash with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield crude methyl 12-bromododecanoate.
-
-
Saponification (Deprotection):
-
Dissolve the crude methyl 12-bromododecanoate in a 1:1 mixture of ethanol and 2M aqueous KOH.
-
Heat the mixture to 60°C for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction, remove the ethanol under reduced pressure, and dilute with water.
-
Wash with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer to pH 2 with 6M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 12-bromododecanoic acid.
-
Protocol 3: Dehydrohalogenation to this compound
This final step involves an E2 elimination reaction to form the terminal alkene.
Materials:
-
12-Bromododecanoic acid
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Methodology:
-
Reaction Setup: Dissolve 12-bromododecanoic acid (1 eq.) in anhydrous THF (15 volumes) under an inert atmosphere (nitrogen or argon).
-
Base Addition: Add potassium tert-butoxide (2.2 eq.) portion-wise at room temperature. The use of a strong, bulky base can favor elimination over substitution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of starting material by TLC.
-
Work-up:
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Acidify the mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
-
Purification:
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.
-
Data Presentation: Summary of Reactions
The following tables summarize the reaction conditions and expected outcomes for the synthesis of this compound.
Table 1: Quantitative Data for Biocatalytic ω-Hydroxylation of Lauric Acid
| Parameter | Value | Reference |
|---|---|---|
| Biocatalyst | E. coli expressing AlkBGT | |
| Substrate | Lauric Acid | |
| Product | ω-Hydroxydodecanoic Acid | |
| Product Concentration | 249.03 mg/L | |
| Molar Yield | 0.56 mol/mol |
| Reaction Time | 24 hours | |
Table 2: Typical Conditions and Yields for Chemical Synthesis Steps
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
|---|---|---|---|---|
| Esterification | 12-Hydroxydodecanoic Acid | MeOH, H₂SO₄ (cat.) | Methanol | >95% |
| Bromination | Methyl 12-Hydroxydodecanoate | PBr₃ or CBr₄/PPh₃ | Dichloromethane | 70-85% |
| Saponification | Methyl 12-Bromododecanoate | KOH | Ethanol/Water | >90% |
| Dehydrohalogenation | 12-Bromododecanoic Acid | Potassium tert-butoxide | THF | 60-75% |
References
- 1. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
- 2. Lauric acid - Wikipedia [en.wikipedia.org]
- 3. ドデカン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioenzymatic Synthesis of Monounsaturated Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monounsaturated fatty acids (MUFAs) are valuable molecules with wide-ranging applications in the food, pharmaceutical, and biofuel industries. Their unique physicochemical properties, conferred by a single double bond in their hydrocarbon chain, make them desirable targets for synthesis. Bioenzymatic methods offer a sustainable and highly specific alternative to traditional chemical synthesis routes, which often require harsh reaction conditions and can generate undesirable byproducts. This document provides detailed application notes and experimental protocols for the bioenzymatic synthesis of MUFAs using two primary approaches: metabolic engineering of microorganisms and in vitro enzymatic reactions.
I. Metabolic Engineering of Escherichia coli for MUFA Production
Metabolic engineering of microorganisms like Escherichia coli allows for the de novo synthesis of MUFAs from simple carbon sources. This approach involves the strategic manipulation of native and heterologous metabolic pathways to enhance the production of the desired fatty acids.
Signaling Pathway: Engineered MUFA Biosynthesis in E. coli
The following diagram illustrates the key genetic modifications and metabolic pathways involved in the enhanced production of monounsaturated fatty acids in a genetically engineered E. coli strain.
Application Notes and Protocols for the Wittig Reaction in Unsaturated Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wittig reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes, making it an invaluable tool in the synthesis of unsaturated fatty acids. This application note provides detailed protocols for the synthesis of unsaturated fatty acids, with a focus on achieving high Z-selectivity, a common feature of naturally occurring fatty acids. The protocols cover the preparation of the necessary phosphonium ylide and the subsequent olefination reaction. Quantitative data on reaction conditions, yields, and stereoselectivity are summarized for easy reference. Furthermore, diagrams illustrating the reaction mechanism and experimental workflow are provided to enhance understanding and practical application.
Introduction
Unsaturated fatty acids are critical components of lipids and play essential roles in numerous biological processes. Their synthesis, particularly with precise control over the geometry of the double bonds, is a significant objective in organic chemistry and drug development. The Wittig reaction, developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, offers a reliable method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[1] A key advantage of the Wittig reaction is that the position of the newly formed double bond is unequivocally defined.[1]
This protocol focuses on the application of the Wittig reaction for the synthesis of Z-unsaturated fatty acids. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically derived from alkylphosphonium salts, generally lead to the formation of Z-alkenes, especially under salt-free conditions and at low temperatures.[2]
Key Reaction: Synthesis of a Z-Unsaturated Fatty Acid
The overall transformation for the synthesis of a generic Z-unsaturated fatty acid ester via the Wittig reaction is depicted below. This involves the reaction of an aldehyde with a phosphonium ylide generated in situ from the corresponding phosphonium salt.
Overall Reaction Scheme:
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of a Z-unsaturated fatty acid, using the synthesis of methyl oleate (methyl (Z)-9-octadecenoate) as a representative example.
Protocol 1: Preparation of the Phosphonium Salt ((9-Carboxynonyl)triphenylphosphonium bromide)
This protocol describes the synthesis of the phosphonium salt precursor required for the generation of the Wittig reagent.
Materials:
-
Triphenylphosphine (PPh₃)
-
10-Bromodecanoic acid
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.
-
Add 10-bromodecanoic acid (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the phosphonium salt to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the white solid under vacuum to yield (9-carboxynonyl)triphenylphosphonium bromide.
Protocol 2: Z-Selective Wittig Olefination for Methyl Oleate Synthesis
This protocol details the in situ generation of the phosphonium ylide and the subsequent stereoselective Wittig reaction with an aldehyde to form the Z-alkene.
Materials:
-
(9-Carboxynonyl)triphenylphosphonium bromide (from Protocol 1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (as a solution in THF)
-
Nonanal
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diazomethane (for esterification, handle with extreme caution in a well-ventilated fume hood behind a blast shield) or alternatively, use methyl 9-oxononanoate as the starting aldehyde.
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add (9-carboxynonyl)triphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to dissolve the salt.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 equivalents) in THF dropwise to the stirred suspension. A color change to deep orange or red typically indicates ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve nonanal (1.0 equivalent) in anhydrous THF.
-
Slowly add the nonanal solution dropwise to the cold ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is oleic acid.
-
-
Esterification (if starting with the carboxylic acid phosphonium salt):
-
Dissolve the crude oleic acid in diethyl ether.
-
Carefully add a freshly prepared ethereal solution of diazomethane at 0 °C until a faint yellow color persists.
-
Quench the excess diazomethane by the dropwise addition of acetic acid.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude methyl oleate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Data Presentation
The following tables summarize typical quantitative data for the key steps in the Wittig synthesis of unsaturated fatty acids.
Table 1: Representative Reaction Parameters for Phosphonium Salt Synthesis
| Alkyl Halide | Phosphine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 10-Bromodecanoic acid | Triphenylphosphine | Acetonitrile | Reflux | 24 | >90 |
| 1-Bromononane | Triphenylphosphine | Toluene | Reflux | 18 | ~95 |
Table 2: Z-Selective Wittig Reaction Conditions and Outcomes for Unsaturated Fatty Acid Ester Synthesis
| Phosphonium Salt | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Z:E Ratio |
| (9-Carboxynonyl)triphenylphosphonium bromide | Nonanal | NaHMDS | THF | -78 | 4 | Methyl Oleate | 75-85 | >95:5 |
| [(Z)-Non-3-en-1-yl]triphenylphosphonium bromide | Methyl 9-oxononanoate | n-BuLi | THF | -78 | 3 | Methyl Linoleate | 70-80 | >90:10 |
| [(Z,Z)-Nona-3,6-dien-1-yl]triphenylphosphonium bromide | Methyl 9-oxononanoate | n-BuLi | THF | -78 | 3 | Methyl α-Linolenate | 65-75 | >90:10 |
Note: Yields and Z:E ratios are representative and can vary based on the specific reaction conditions and purity of reagents.
Mandatory Visualizations
Wittig Reaction Mechanism
The mechanism of the Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. For non-stabilized ylides under kinetic control (low temperature, salt-free conditions), the formation of the cis-oxaphosphetane is favored, leading to the Z-alkene.
Caption: Mechanism of the Z-selective Wittig reaction.
Experimental Workflow for Unsaturated Fatty Acid Synthesis
The following diagram outlines the general workflow for the synthesis of an unsaturated fatty acid ester using the Wittig reaction.
Caption: Experimental workflow for Wittig synthesis.
Troubleshooting and Optimization
-
Low Z:E Selectivity:
-
Cause: Presence of lithium salts, which can equilibrate the oxaphosphetane intermediate.
-
Solution: Use sodium- or potassium-based strong bases like NaHMDS or KHMDS instead of n-BuLi or s-BuLi.
-
Cause: Reaction temperature is too high, allowing for thermodynamic equilibration.
-
Solution: Maintain the reaction temperature at -78 °C.
-
-
Low Yield:
-
Cause: Incomplete ylide formation.
-
Solution: Ensure the use of a sufficiently strong base and anhydrous conditions.
-
Cause: Ylide decomposition.
-
Solution: Use the freshly prepared ylide immediately.
-
Conclusion
The Wittig reaction is a highly effective and versatile method for the stereoselective synthesis of unsaturated fatty acids. By carefully selecting the appropriate phosphonium ylide and controlling the reaction conditions, particularly through the use of salt-free ylide generation and low temperatures, high yields of the desired Z-isomer can be achieved. The protocols and data presented in this application note provide a solid foundation for researchers to successfully employ the Wittig reaction in their synthesis of these important biomolecules.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in C-C Double Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2][3] This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an alkene with a high degree of stereocontrol.[1][4] Its broad applicability and the advantages it offers over the classical Wittig reaction, such as the use of more nucleophilic carbanions and the easy removal of the water-soluble phosphate byproduct, have made it an indispensable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
These application notes provide a comprehensive overview of the Horner-Wadsworth-Emmons reaction, including detailed experimental protocols for various substrates and conditions, tabulated quantitative data for easy comparison, and diagrams illustrating the reaction mechanism and experimental workflow.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism. The reaction is initiated by the deprotonation of a phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then adds to an aldehyde or ketone in the rate-determining step to form a diastereomeric mixture of β-alkoxyphosphonates (betaine intermediates). These intermediates subsequently undergo elimination of a dialkyl phosphate salt to furnish the alkene product.
The stereochemical outcome of the HWE reaction is a key feature. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene. This selectivity is attributed to the reversibility of the initial addition step and the thermodynamic preference for the anti-betaine intermediate, which leads to the (E)-alkene upon syn-elimination. However, the stereoselectivity can be influenced by the reaction conditions, the nature of the substrates, and the phosphonate reagent used. Notably, modifications to the standard HWE protocol have been developed to selectively produce (Z)-alkenes.
Experimental Workflow
A general experimental workflow for performing a Horner-Wadsworth-Emmons reaction is depicted below. The specific details of the procedure, including the choice of base, solvent, and reaction temperature, will vary depending on the substrates and the desired stereochemical outcome.
Quantitative Data Summary
The following tables summarize quantitative data from various Horner-Wadsworth-Emmons reactions, showcasing the versatility of this method with different substrates, bases, and solvents.
Table 1: Standard Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Yield (%) | E/Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 95 | >98:2 |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | DME | 88 | >95:5 |
| Acetophenone | Triethyl phosphonoacetate | NaH | THF | 75 | 85:15 |
| Propanal | Methyl 3-(dimethoxyphosphinoyl)propionate | NaH | THF | 85 | >95:5 |
| Isobutyraldehyde | Methyl 3-(dimethoxyphosphinoyl)propionate | NaH | THF | 82 | >95:5 |
| Hexanal | Methyl 3-(dimethoxyphosphinoyl)propionate | NaH | Toluene | 80 | >95:5 |
Table 2: Still-Gennari Modification for (Z)-Alkene Synthesis
| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | Z/E Ratio |
| Benzaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | 85 | >98:2 |
| Pivalaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | 90 | >98:2 |
| Cinnamaldehyde | Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate | KHMDS, 18-crown-6 | THF | 78 | 95:5 |
Table 3: Masamune-Roush Conditions for Base-Sensitive Substrates
| Aldehyde | Phosphonate Reagent | Base System | Solvent | Yield (%) | E/Z Ratio |
| Base-sensitive aldehyde | Triethyl phosphonoacetate | LiCl, DBU | Acetonitrile | 80 | >95:5 |
| Aldehyde with epimerizable center | Triethyl phosphonoacetate | LiCl, TEA | Acetonitrile | 75 | >90:10 |
Detailed Experimental Protocols
Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis
This protocol describes the reaction of an aldehyde with triethyl phosphonoacetate to yield an (E)-α,β-unsaturated ester.
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene.
Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis
This protocol is employed for the synthesis of (Z)-alkenes using a fluorinated phosphonate reagent.
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 mmol)
-
18-crown-6 (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonoacetate and 18-crown-6 in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (Z)-alkene.
Protocol 3: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol utilizes milder basic conditions for substrates that are sensitive to strong bases like NaH.
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1-1.5 mmol)
-
Anhydrous Lithium Chloride (LiCl) (1.2-1.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA) (1.1-1.5 mmol)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde, flame-dried LiCl, and the phosphonate ester in anhydrous MeCN.
-
Cool the vigorously stirred suspension to 0 °C.
-
Add DBU or DIPEA dropwise via syringe.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Applications in Drug Development
The Horner-Wadsworth-Emmons reaction is a valuable tool in drug development and the synthesis of biologically active molecules. Its ability to stereoselectively form C-C double bonds is crucial for constructing the carbon skeletons of many natural products and their analogues. For instance, the HWE reaction has been employed in the total synthesis of complex macrocycles with potential therapeutic applications. Recent research has also highlighted the development of novel HWE-type reactions for the efficient synthesis of anti-cancer drug candidates.
The intramolecular version of the HWE reaction is particularly powerful for the synthesis of macrocyclic lactones, a common motif in many biologically active natural products. This strategy has been successfully applied to the synthesis of various macrolides with potential as therapeutic agents.
Conclusion
The Horner-Wadsworth-Emmons reaction is a robust and versatile method for the stereoselective synthesis of alkenes. The protocols and data presented in these application notes provide a practical guide for researchers in organic synthesis and drug development. The ability to control the stereochemical outcome of the reaction, coupled with its broad substrate scope and favorable reaction conditions, ensures that the HWE reaction will continue to be a vital transformation in the construction of complex molecular architectures.
References
Application Note: GC-MS Analysis of 11-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecenoic acid, a monounsaturated medium-chain fatty acid (MCFA), is of growing interest in various research fields due to the emerging roles of MCFAs in metabolic regulation and cellular signaling.[1][2][3] Accurate and reliable quantification of this compound in biological and other matrices is crucial for understanding its physiological functions and potential therapeutic applications. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of fatty acids.[4][5] However, due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.
This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, instrument parameters, and data analysis.
Experimental Protocols
I. Lipid Extraction
This protocol is suitable for the extraction of total lipids from biological samples such as plasma, tissues, or cell cultures.
-
Homogenization: Accurately weigh the sample (e.g., 20-50 mg of tissue or a specific volume of plasma) and homogenize it in a chloroform/methanol mixture (2:1, v/v).
-
Internal Standard: For quantitative analysis, add a known amount of an appropriate internal standard, such as heptadecanoic acid (C17:0) or a deuterated analog of a common fatty acid.
-
Phase Separation: Induce phase separation by adding water or a saline solution to the homogenate. Vortex the mixture vigorously.
-
Lipid Collection: Centrifuge the sample to achieve clear phase separation. Carefully collect the lower organic layer containing the lipids using a glass pipette and transfer it to a new tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The resulting lipid extract is ready for derivatization.
II. Derivatization to Fatty Acid Methyl Esters (FAMEs)
Acid-catalyzed esterification is a robust method for converting free fatty acids and esterified fatty acids into FAMEs.
-
Reagent Preparation: Prepare a solution of 1.2% methanolic HCl by mixing concentrated HCl with methanol. Alternatively, a commercially available 14% Boron Trifluoride (BF₃) in methanol solution can be used.
-
Reaction: Add 1-2 mL of the methanolic HCl or BF₃-methanol reagent to the dried lipid extract.
-
Incubation: Tightly cap the tube, flush with nitrogen to prevent oxidation, and heat at 60-80°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.
-
FAME Collection: Centrifuge the sample to separate the layers. The upper hexane layer containing the FAMEs is carefully transferred to a clean vial for GC-MS analysis.
III. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | Polar capillary column (e.g., CP-Sil 88, Omegawax, or SLB-5ms), 30-100 m length, 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp at 5-10°C/min to 240°C, and hold for 5-10 min |
| MS Transfer Line Temp | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative Analysis
For quantification, a calibration curve should be prepared using a certified standard of this compound methyl ester. The concentration of this compound in the sample is determined by comparing the peak area of its FAME derivative to the calibration curve, normalized to the peak area of the internal standard.
Table 1: Representative Quantitative Data for this compound Methyl Ester
| Calibration Level | Concentration (µg/mL) | Peak Area |
| 1 | 0.5 | 15,000 |
| 2 | 1.0 | 32,000 |
| 3 | 5.0 | 165,000 |
| 4 | 10.0 | 340,000 |
| 5 | 25.0 | 850,000 |
| 6 | 50.0 | 1,700,000 |
| Linearity (R²) | >0.995 |
Note: The peak area values are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB009340) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Fatty Acids for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids. However, the inherent chemical properties of free fatty acids (FFAs), such as their low volatility and high polarity, present significant challenges for direct GC analysis, often leading to poor chromatographic peak shape and inaccurate quantification.[1][2] To overcome these limitations, a derivatization step is essential. This process chemically modifies the fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis.[1] The most prevalent derivatization strategy is the conversion of fatty acids into fatty acid methyl esters (FAMEs), a process that neutralizes the polar carboxyl group.[1] This allows for efficient separation based on factors like boiling point, degree of unsaturation, and molecular geometry. Other techniques, such as silylation, are also employed to create volatile derivatives.
This document provides detailed application notes and protocols for the most common and effective methods of fatty acid derivatization for GC analysis, tailored for professionals in research, scientific, and drug development fields.
Common Derivatization Methods: A Comparative Overview
Several reagents and methods are available for the derivatization of fatty acids. The choice of method often depends on the nature of the sample, the specific fatty acids of interest, and the available laboratory resources. The most widely used techniques include esterification using boron trifluoride-methanol, acid-catalyzed methylation, and silylation.
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride (BF₃) in Methanol (12-14%) | 60-100°C for 5-60 minutes | Robust for both free fatty acids and transesterification of complex lipids. One of the fastest and most convenient methods. | BF₃ is toxic and moisture-sensitive. Can lead to the formation of artifacts with certain fatty acids. |
| Base-Catalyzed Transesterification | Methanolic Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | 50-70°C for 2-30 minutes | Rapid and effective for transesterifying glycerolipids. | Not suitable for esterifying free fatty acids. Can be less efficient for polyunsaturated fatty acids (PUFAs). |
| Diazomethane Derivatization | Diazomethane (CH₂N₂) in Ether | Room temperature, rapid reaction | Highly specific for carboxylic acids, yielding clean conversions to methyl esters. Reaction is fast and occurs under mild conditions. | Diazomethane is explosive, toxic, and carcinogenic, requiring specialized handling. Does not transesterify lipids. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | 60°C for 60 minutes | Effective for derivatizing multiple functional groups, not just carboxylic acids. | Silylating agents are highly sensitive to moisture. May not be ideal for complex plant lipid samples due to interferences. |
| (Trimethylsilyl)diazomethane (TMSD) | (Trimethylsilyl)diazomethane in Hexane/Methanol | Room temperature or slightly elevated | Safer alternative to diazomethane. Provides precise quantitative results with fewer interferences compared to BF₃/MeOH for plant lipids. | Slower reaction rate compared to diazomethane. |
Experimental Protocols
Herein are detailed protocols for the most frequently employed derivatization methods.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used and robust method for both esterifying free fatty acids and transesterifying fatty acids from complex lipids.
Materials:
-
Lipid sample (1-25 mg)
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution or water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the sample.
-
Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-60 minutes. A common practice is heating at 60°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic (upper) layer. Allow the layers to settle.
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial. To ensure complete extraction, the hexane extraction can be repeated.
-
Drying: Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.
-
Analysis: The sample is now ready for injection into the GC.
Protocol 2: Silylation using BSTFA
Silylation converts acidic protons, such as those in carboxylic acids and hydroxyl groups, into trimethylsilyl (TMS) ethers and esters, respectively.
Materials:
-
Dried sample (e.g., 100 µL of a 1 mg/mL fatty acid mixture in an aprotic solvent like acetonitrile)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (DCM) or other suitable solvent (optional, for dilution)
-
Autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried sample into an autosampler vial. It is critical that the sample is free of water, as silylating agents are moisture-sensitive.
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.
-
Dilution (Optional): After cooling to room temperature, a solvent of choice (e.g., dichloromethane) can be added to achieve the desired concentration for GC analysis.
-
Analysis: The sample is now ready for GC or GC-MS analysis.
Protocol 3: Base-Catalyzed Transesterification using Methanolic KOH
This method is rapid and efficient for the transesterification of fatty acids from glycerolipids.
Materials:
-
Lipid sample (e.g., 50 mg of oil)
-
Hexane
-
2 M Methanolic Potassium Hydroxide (KOH) solution
-
Water
-
Reaction vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh the lipid sample into a reaction vial and dissolve it in 2 mL of n-hexane.
-
Reagent Addition: Add 1 mL of 2 M methanolic KOH solution.
-
Reaction: Cap the vial, shake vigorously for 30 seconds, and then heat in a water bath at 70°C for 2 minutes or 50°C for 30 minutes.
-
Neutralization & Extraction: Cool the mixture to room temperature. For some protocols, 1.2 mL of 1.0 M HCl is added to neutralize the base, followed by the addition of 1 mL of n-hexane to ensure complete extraction. In other protocols, 1 mL of water is added directly after cooling.
-
Phase Separation: After gentle stirring or shaking, allow the phases to separate.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Diagrams
Caption: General experimental workflow for fatty acid derivatization.
Caption: Acid-catalyzed esterification of a fatty acid.
References
Application Note: 1H and 13C NMR Spectroscopy of 11-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecenoic acid (also known as ω-undecylenylacetic acid) is a monounsaturated fatty acid with a terminal double bond. Its unique structure makes it a valuable building block in organic synthesis and a subject of interest in various fields, including the development of pharmaceuticals and bioactive materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol and predicted spectral data for the ¹H and ¹³C NMR analysis of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimentally verified and published NMR data for this compound, the following tables present predicted chemical shifts (δ) based on established values for similar functional groups and spectral data of analogous compounds. These values are intended to serve as a guide for spectral interpretation.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1 | -COOH | 10.0 - 12.0 | singlet (broad) | 1H | - |
| 2 | -CH₂-COOH | 2.35 | triplet | 2H | ~7.4 |
| 3 | -CH₂-CH₂-COOH | 1.63 | quintet | 2H | ~7.5 |
| 4-9 | -(CH₂)₆- | 1.2 - 1.4 | multiplet | 12H | - |
| 10 | -CH₂-CH=CH₂ | 2.04 | quartet | 2H | ~7.0 |
| 11 | -CH=CH₂ | 5.81 | ddt | 1H | J_trans ≈ 17.0, J_cis ≈ 10.2, J_vicinal ≈ 6.7 |
| 12a (trans) | -CH=CH₂ | 4.99 | ddt | 1H | J_trans ≈ 17.0, J_gem ≈ 2.0, J_vicinal ≈ 1.5 |
| 12b (cis) | -CH=CH₂ | 4.93 | ddt | 1H | J_cis ≈ 10.2, J_gem ≈ 2.0, J_vicinal ≈ 1.2 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are for a CDCl₃ solution.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Chemical Group | Predicted Chemical Shift (δ, ppm) |
| 1 | -COOH | ~180.0 |
| 2 | -CH₂-COOH | ~34.1 |
| 3 | -CH₂-CH₂-COOH | ~24.7 |
| 4-9 | -(CH₂)₆- | 29.0 - 29.5 |
| 10 | -CH₂-CH=CH₂ | ~33.8 |
| 11 | -CH=CH₂ | ~139.2 |
| 12 | =CH₂ | ~114.1 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are for a CDCl₃ solution.
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for fatty acids. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the experimental requirements.
-
Concentration :
-
For ¹H NMR, prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling :
-
Weigh the sample accurately and transfer it to a clean, dry vial.
-
Add the deuterated solvent and gently agitate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters (Typical) :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans for a moderately concentrated sample.
-
Spectral Width : 0-16 ppm.
-
Temperature : 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (Typical) :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on the sample concentration.
-
Spectral Width : 0-220 ppm.
-
Temperature : 298 K (25 °C).
-
-
Locking and Shimming : Before acquisition, the spectrometer's magnetic field should be locked onto the deuterium signal of the solvent, and the field homogeneity should be optimized through shimming to ensure sharp, well-resolved peaks.
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing : Manually or automatically phase the resulting spectrum to obtain a flat baseline.
-
Baseline Correction : Apply a baseline correction algorithm to remove any remaining baseline distortions.
-
Referencing : Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Visualizations
Molecular Structure of this compound
Caption: Numbering scheme for this compound.
General NMR Experimental Workflow
Caption: Workflow from sample preparation to spectral analysis.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopy of this compound for researchers and professionals in drug development and related fields. While the provided spectral data are based on predictions, they offer a solid foundation for the identification and structural verification of this fatty acid. The detailed experimental protocols ensure the acquisition of high-quality NMR data, which is crucial for accurate analysis.
Applications of 11-Dodecenoic Acid in Surfactant Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecenoic acid, an unsaturated fatty acid with a terminal double bond, serves as a versatile and renewable building block for the synthesis of a diverse range of surfactants. Its bifunctional nature, possessing both a carboxylic acid head and a terminal alkene tail, allows for various chemical modifications to produce anionic, cationic, non-ionic, and zwitterionic surfactants. These bio-based surfactants are of increasing interest due to their potential for enhanced biodegradability and unique functional properties conferred by the unsaturated alkyl chain.
This document provides detailed application notes and experimental protocols for the synthesis of various classes of surfactants derived from this compound. The protocols are adapted from established methods for structurally similar fatty acids, particularly undecylenic acid (10-undecenoic acid), and are intended to serve as a comprehensive guide for researchers in the fields of materials science, chemistry, and drug development.
I. Synthesis of Ester-Based Surfactants
Esterification of the carboxylic acid group of this compound with various hydrophilic moieties, such as polyols and ethoxylated alcohols, yields non-ionic surfactants with applications as emulsifiers, wetting agents, and solubilizers.
Application Note: Alkoxylated Polyhydric Alcohol Esters
Surfactants derived from the esterification of this compound with alkoxylated polyhydric alcohols are particularly useful in cosmetic and pharmaceutical formulations. The polyoxyalkylene chain enhances water solubility and can be tailored to achieve a desired hydrophilic-lipophilic balance (HLB). These surfactants can be used in the preparation of skin and hair care products, including shampoos and creams.
Experimental Protocol: Synthesis of Ethoxylated this compound Ester
This protocol describes the synthesis of a non-ionic surfactant by the direct ethoxylation of this compound.
Materials:
-
This compound
-
Ethylene oxide
-
Sodium hydroxide (catalyst)
-
Phosphoric acid
-
Hydrogen peroxide
-
Reactor equipped with a stirrer, heater, and gas inlet/outlet
Procedure:
-
Charge the reactor with this compound and the sodium hydroxide catalyst.
-
Heat the mixture to the reaction temperature (typically 120-150°C) under a nitrogen atmosphere.
-
Introduce a calculated amount of ethylene oxide gas into the reactor. The amount of ethylene oxide will determine the length of the ethoxy chain and, consequently, the HLB of the surfactant. For example, a 20:1 molar ratio of ethylene oxide to this compound can be used.
-
Maintain the reaction under controlled temperature and pressure until the desired degree of ethoxylation is achieved.
-
After the reaction, cool the mixture and neutralize the catalyst with phosphoric acid to a pH of 6-8.
-
Treat the product with hydrogen peroxide at 90°C to improve color.
-
Remove any residual water by vacuum treatment at 120°C.
-
Filter the final product at 90°C.
Workflow Diagram:
Caption: Synthesis of Ethoxylated 11-Dodecenoate Surfactant.
II. Synthesis of Amide-Based Surfactants
Amidation of this compound with various amines, such as alkanolamines and amino acids, produces a wide range of non-ionic and anionic surfactants. These surfactants often exhibit good foaming properties, mildness to the skin, and stability over a broad pH range.
N-Acyl Alkanolamide Surfactants
Application Note:
N-acyl alkanolamides derived from this compound are non-ionic surfactants with excellent thickening, foam-stabilizing, and emulsifying properties. They are widely used in personal care products like shampoos, body washes, and cosmetics as viscosity modifiers and foam boosters. Their mild nature makes them suitable for sensitive skin formulations.
Experimental Protocol: Synthesis of 11-Dodecenoyl Diethanolamide
This protocol details the synthesis of an N-acyl alkanolamide via the amidation of this compound with diethanolamine.
Materials:
-
This compound
-
Diethanolamine
-
Sodium methoxide (catalyst)
-
tert-Amyl alcohol (solvent)
-
Equipment: Three-neck flask, stirrer, condenser, heating mantle
Procedure:
-
In a three-neck flask, dissolve this compound in tert-amyl alcohol.
-
Add diethanolamine to the flask. A typical molar ratio of fatty acid to diethanolamine is 1:1.
-
Add the sodium methoxide catalyst to the reaction mixture.
-
Heat the mixture to 90-100°C with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by measuring the acid number of the mixture.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The final product, 11-dodecenoyl diethanolamide, can be purified by washing with water to remove unreacted diethanolamine and catalyst residues.
Workflow Diagram:
Caption: Synthesis of 11-Dodecenoyl Diethanolamide.
N-Acyl Taurate Surfactants
Application Note:
N-acyl taurates are mild anionic surfactants known for their excellent foaming power, hard water tolerance, and stability over a wide pH range.[1] Surfactants derived from this compound and N-methyltaurine are expected to exhibit good detergency and are suitable for use in shampoos, facial cleansers, and body washes, particularly in formulations designed for sensitive skin. They are also used as co-surfactants to improve the foam quality and mildness of other anionic surfactants.[1]
Experimental Protocol: Synthesis of Sodium N-(11-Dodecenoyl)-N-methyltaurate
This protocol is based on the Schotten-Baumann reaction for the synthesis of N-acyl taurates.
Materials:
-
This compound
-
Thionyl chloride
-
Sodium N-methyltaurate
-
Sodium hydroxide
-
Organic solvent (e.g., toluene)
-
Water
-
Equipment: Round-bottom flask, dropping funnel, stirrer, condenser, heating mantle
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, react this compound with an excess of thionyl chloride under reflux to form 11-dodecenoyl chloride. The reaction is typically carried out in the absence of a solvent or in an inert solvent like toluene. After the reaction is complete, remove the excess thionyl chloride by distillation.
-
Acylation: Prepare an aqueous solution of sodium N-methyltaurate and sodium hydroxide. Cool the solution in an ice bath.
-
Slowly add the 11-dodecenoyl chloride to the cooled aqueous solution with vigorous stirring. Maintain the pH of the reaction mixture between 9 and 11 by adding a sodium hydroxide solution as needed.
-
After the addition is complete, continue stirring for an additional 1-2 hours at room temperature.
-
The product, sodium N-(11-dodecenoyl)-N-methyltaurate, can be isolated by salting out with sodium chloride, followed by filtration and drying.
Workflow Diagram:
Caption: Synthesis of Sodium N-(11-Dodecenoyl)-N-methyltaurate.
III. Quantitative Data on Surfactant Properties
The following table summarizes key performance data for surfactants derived from undecylenic acid, which are expected to be close approximations for the corresponding this compound derivatives.
| Surfactant Type | Hydrophobe | Hydrophile | CMC (mM) | Surface Tension at CMC (mN/m) | Foaming Properties | Antimicrobial Activity (MIC) |
| Non-ionic Alkanolamide | Undecylenoyl | Monoethanolamide | Not Reported | Reduces water surface tension to 38 dynes/cm at 0.05% | Good foam stabilizer | Not Reported |
| Anionic N-Acyl Taurate | Undecylenoyl | N-methyl taurate | Not Reported | Good | Not Reported | |
| Zwitterionic | Undecylenoyl | Imidazolium Sulfonate | ~1.5 | ~35 | Not Reported | Not Reported |
| Anionic N-Acyl Proline | Undecylenoyl | Proline | 0.00206 - 0.127 | Not Reported | Good foamability | Not Reported |
| Cationic Ammonium Salt | Undecylenoyl | Arginine | Not Reported | Not Reported | Not Reported | 0.60-1.26 mg/mL (MSSA, MRSA)[2] |
Note: The data presented is primarily for undecylenic acid (C11) derivatives and serves as an estimate for this compound (C12) derivatives. Actual values for this compound-based surfactants may vary.
IV. Applications in Drug Development
Surfactants derived from this compound have potential applications in drug development, primarily as excipients in formulations and as active pharmaceutical ingredients (APIs) with inherent antimicrobial properties.
As Formulation Excipients:
-
Solubilizers: The amphiphilic nature of these surfactants allows them to form micelles that can encapsulate and solubilize poorly water-soluble drugs, enhancing their bioavailability.
-
Emulsifiers: They can be used to stabilize oil-in-water and water-in-oil emulsions in creams, lotions, and other topical formulations.
-
Penetration Enhancers: Some surfactants can interact with the stratum corneum of the skin, reversibly increasing its permeability to facilitate the transdermal delivery of drugs. Non-ionic surfactants are generally considered safer for this purpose.[3]
As Antimicrobial Agents:
Unsaturated fatty acids and their derivatives are known to possess antimicrobial activity. The terminal double bond in this compound can contribute to its interaction with microbial cell membranes, leading to disruption and cell death.[4]
-
Antifungal and Antibacterial Activity: Surfactants derived from undecylenic acid have shown efficacy against various bacteria and fungi. It is anticipated that this compound-based surfactants will exhibit similar properties, making them suitable for use in topical antimicrobial formulations for skin infections. The minimum inhibitory concentrations (MICs) for some undecylenoyl derivatives are in the range of 0.2 to 0.4%.
-
Drug-Surfactant Conjugates: The carboxylic acid or the terminal alkene of this compound can be used as a handle to conjugate with other drug molecules, potentially leading to synergistic effects or targeted delivery.
Logical Relationship Diagram:
Caption: Applications of this compound Surfactants in Drug Development.
Conclusion
This compound is a promising renewable feedstock for the synthesis of a variety of surfactants with diverse applications. The protocols and data provided herein offer a foundational resource for researchers and professionals engaged in the development of novel surfactant systems. The adaptability of the synthesis methods allows for the fine-tuning of surfactant properties to meet the specific requirements of various formulations in the cosmetic, pharmaceutical, and drug delivery fields. Further research is warranted to fully characterize the surfactant properties of this compound derivatives and explore their full potential in advanced applications.
References
Application Notes and Protocols for Lipase-Catalyzed Transesterification of Glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic transesterification of glucose with a fatty acid ester, catalyzed by a lipase. This method offers a green and selective alternative to chemical synthesis for producing glucose esters, which have wide applications as biosurfactants in the pharmaceutical, cosmetic, and food industries.[1][2][3][4]
Introduction
Lipase-catalyzed transesterification is a biocatalytic process that utilizes lipases (EC 3.1.1.3) to synthesize esters by transferring an acyl group from a donor ester to an alcohol. In this case, glucose serves as the alcohol, and a fatty acid ester (e.g., vinyl laurate, methyl oleate) acts as the acyl donor.[5] This enzymatic approach is advantageous due to its high selectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are commonly employed to facilitate catalyst recovery and reuse. The choice of solvent system is critical for solubilizing both the polar glucose and the nonpolar fatty acid ester while maintaining enzyme activity.
Experimental Protocol
This protocol outlines a general procedure for the lipase-catalyzed transesterification of glucose. Optimization of specific parameters may be required depending on the specific substrates and lipase used.
2.1. Materials and Reagents
-
D-Glucose (anhydrous)
-
Fatty acid vinyl ester (e.g., vinyl laurate) or methyl ester (e.g., methyl oleate)
-
Immobilized Lipase (e.g., Novozym 435, Lipozyme TLIM)
-
Solvent: 2-Methyl-2-butanol (2M2B)
-
Co-solvent (optional): Dimethyl sulfoxide (DMSO) or an ionic liquid (e.g., 1-hexyl-3-methylimidazolium trifluoromethylsulfonate, [HMIm][TfO])
-
Molecular sieves (3 Å), activated
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Standards for glucose and the expected glucose ester for analytical purposes
2.2. Equipment
-
Incubator shaker or orbital shaker with temperature control
-
Reaction vials (e.g., 10 mL screw-cap vials)
-
Magnetic stirrer and stir bars (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
2.3. Experimental Procedure
-
Preparation of the Reaction Mixture:
-
To a 10 mL screw-cap vial, add D-glucose (e.g., 0.054 g, 0.3 mmol).
-
Add the fatty acid vinyl ester (e.g., vinyl laurate, 0.3 M final concentration) and the chosen solvent system (e.g., 1 mL of a 2M2B/[HMIm][TfO] mixture). The use of a co-solvent like DMSO can enhance glucose solubility.
-
Add activated molecular sieves (e.g., 100 mg) to remove any residual water, which can promote the competing hydrolysis reaction.
-
-
Enzyme Addition and Incubation:
-
Add the immobilized lipase (e.g., 20 mg of Lipozyme TLIM) to the reaction mixture.
-
Securely cap the vial and place it in an incubator shaker.
-
Incubate the reaction at a controlled temperature (e.g., 60 °C) with constant agitation (e.g., 300 rpm) for a specified duration (e.g., 24 hours). Reaction conditions such as temperature and time should be optimized for the specific enzyme and substrates used.
-
-
Reaction Termination and Sample Preparation:
-
After the incubation period, stop the reaction by separating the immobilized enzyme from the reaction mixture. This can be achieved by centrifugation or simple filtration.
-
Take an aliquot of the supernatant for analysis.
-
Dilute the aliquot with the mobile phase used for HPLC analysis to an appropriate concentration.
-
2.4. Analytical Method (HPLC)
-
Column: A suitable column for sugar and ester analysis, such as a C18 column or a specialized column for carbohydrate analysis.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. For example, a mobile phase of 80:20 (v/v) acetonitrile:water can be effective.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Detector: A Refractive Index (RI) detector is suitable for detecting non-chromophoric compounds like glucose and its esters. An Evaporative Light Scattering Detector (ELSD) can also be used.
-
Quantification: The conversion of glucose and the yield of the glucose ester can be calculated by comparing the peak areas from the sample chromatogram with those of standard solutions of known concentrations.
Data Presentation
The following tables summarize typical reaction parameters and the effect of various conditions on the synthesis of glucose esters, compiled from different studies.
Table 1: Overview of Lipase-Catalyzed Glucose Transesterification Conditions
| Parameter | Conditions | Reference |
| Lipase | Novozym 435 (from Candida antarctica) | |
| Lipozyme TLIM (from Thermomyces lanuginosus) | ||
| Aspergillus niger lipase | ||
| Acyl Donor | Vinyl Laurate, Lauric Acid | |
| Fatty Acid Methyl Esters (FAMEs) | ||
| Oleic Acid, Palmitic Acid | ||
| Solvent System | 2-Methyl-2-butanol (2M2B) | |
| Ionic Liquids (e.g., [Bmim][TfO]) | ||
| Dimethyl sulfoxide (DMSO) / tert-Amyl alcohol | ||
| Temperature | 45 - 65 °C | |
| Reaction Time | 2 - 50 hours | |
| Agitation Speed | 100 - 300 rpm |
Table 2: Effect of Temperature on Glucose Ester Yield
| Temperature (°C) | 6-O-lauroyl-D-glucopyranose Yield (%) | Lipase Source | Reference |
| 32 | 19 | Aspergillus niger | |
| 44 | 25 | Aspergillus niger | |
| 56 | 53 | Aspergillus niger | |
| 68 | 17 | Aspergillus niger |
Table 3: Effect of Substrate Molar Ratio on Glucose Ester Production
| D-Glucose : Acyl Donor Ratio | Product Yield/Conversion | Lipase Source | Reference |
| 1:1 | - | Aspergillus niger | |
| 1:3 | Higher efficiency observed | Aspergillus niger |
Note: Specific yield values for molar ratio comparison were not explicitly provided in a comparable format in the search results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for lipase-catalyzed transesterification of glucose.
Caption: Experimental workflow for lipase-catalyzed glucose transesterification.
Catalytic Mechanism Overview
The following diagram provides a simplified representation of the lipase-catalyzed transesterification mechanism, often referred to as a "ping-pong bi-bi" mechanism.
Caption: Simplified mechanism of lipase-catalyzed transesterification.
References
Troubleshooting & Optimization
overcoming 11-Dodecenoic acid solubility issues in aqueous solutions
Welcome to the technical support center for 11-Dodecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this long-chain fatty acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is an unsaturated fatty acid with a 12-carbon chain.[1] Like other long-chain fatty acids, it is amphipathic, meaning it has a water-loving (hydrophilic) carboxyl head group and a water-fearing (hydrophobic) hydrocarbon tail.[2][3] Its long carbon chain makes it largely insoluble in water.[4][5] At 25°C, its estimated water solubility is extremely low, approximately 7.8 mg/L.
At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), further reducing its affinity for water. Even when the pH is raised to deprotonate the head group to its more soluble salt form (-COO⁻), the hydrophobic tails can cause the molecules to aggregate and precipitate out of solution, especially in the presence of divalent cations like Ca²⁺ or Mg²⁺ which are common in cell culture media.
Q2: What is the recommended method for preparing an aqueous stock solution of this compound?
There is no single "best" method, as the ideal approach depends on the experimental constraints, such as tolerance for organic solvents or the presence of other interacting molecules. Below is a decision workflow and a comparison of common methods.
Caption: Workflow for selecting a solubilization method.
| Method | Principle | Pros | Cons | Best For |
| Co-Solvents | The fatty acid is first dissolved in a water-miscible organic solvent (e.g., Ethanol, DMSO) before being diluted into the aqueous medium. | Simple, fast, and effective for creating high-concentration stock solutions. | The final concentration of the organic solvent may be toxic or cause off-target effects in biological systems. | Initial experiments, non-cellular assays, or when a solvent control can be reliably used. |
| Complexation (Cyclodextrins) | Cyclodextrins, which are cyclic oligosaccharides, encapsulate the hydrophobic tail of the fatty acid in their central cavity, presenting a soluble exterior to the water. | Avoids organic solvents, can greatly enhance solubility, and may improve bioavailability. | Preparation is more involved; cyclodextrins may have their own biological effects (e.g., cholesterol extraction). | Cell-based assays, in vivo studies, and applications requiring high concentrations without organic solvents. |
| Complexation (BSA) | Bovine Serum Albumin (BSA) binds to fatty acids, mimicking their natural transport in the bloodstream and keeping them in solution. | Physiologically relevant, effective at solubilizing, and BSA is common in cell culture. | Can be difficult to determine the concentration of "free" vs. bound fatty acid; BSA itself can influence experiments. | Cell culture applications where fatty acid delivery needs to mimic physiological conditions. |
| pH Adjustment (Saponification) | Increasing the pH of the solution with a base (e.g., NaOH) deprotonates the carboxylic acid, forming a more soluble salt (soap). | Simple and avoids organic solvents or complex carriers. | High pH can be incompatible with biological systems; prone to precipitation with divalent cations; can form micelles rather than a true solution. | Simple chemical reactions or when the final solution can be re-buffered to a neutral pH. |
Q3: My this compound precipitates when added to my cell culture media. How can I fix this?
This is a common issue caused by the low solubility of the fatty acid and its interaction with components in the media, such as calcium and magnesium ions.
Troubleshooting Steps:
-
Change Solubilization Method: If you are adding the fatty acid directly or from a simple pH-adjusted stock, the precipitation is likely. The most robust solution for cell culture is to complex the this compound with a carrier molecule.
-
Use a Fatty Acid-Free BSA Complex: This is the gold standard for cell-based assays. By pre-complexing this compound with fatty acid-free BSA, you ensure its delivery and availability to cells in a non-toxic, physiologically relevant manner. See Protocol 3 below.
-
Use a Cyclodextrin Complex: Methyl-β-cyclodextrin (MβCD) is highly effective at solubilizing long-chain fatty acids. A pre-formed complex can be added directly to the media. See Protocol 2.
-
Optimize Co-Solvent Method: If you must use a co-solvent like ethanol, ensure the final concentration in your media is very low (typically <0.1%). Add the stock solution to the media dropwise while vortexing vigorously to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation. Always run a vehicle control (media with the same final concentration of ethanol) in your experiment.
Experimental Protocols
Protocol 1: Solubilization Using a Co-Solvent (Ethanol)
Objective: To prepare a high-concentration stock solution of this compound in ethanol for subsequent dilution in aqueous buffers.
Materials:
-
This compound
-
100% Ethanol (Anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Glass vial with a Teflon-lined cap
Methodology:
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Under a stream of inert gas to prevent oxidation, add the required volume of 100% ethanol to achieve the target concentration (e.g., 100 mM).
-
Cap the vial tightly and vortex or sonicate briefly until the fatty acid is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C under the inert gas atmosphere.
-
For Use: Dilute the stock solution to the final working concentration by adding it dropwise into the vortexing aqueous buffer. The final ethanol concentration should be kept to a minimum (e.g., below 0.5%).
Protocol 2: Solubilization Using Methyl-β-Cyclodextrin (MβCD)
Objective: To prepare a water-soluble inclusion complex of this compound and MβCD.
Caption: Encapsulation of a fatty acid by cyclodextrin.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Ethanol
-
Phosphate-Buffered Saline (PBS) or desired aqueous buffer
-
Rotary evaporator or nitrogen stream
Methodology:
-
Prepare Molar Ratio: Decide on a molar ratio of MβCD to fatty acid. Ratios between 5:1 and 10:1 (MβCD:FA) are common starting points.
-
Dissolve Fatty Acid: In a round-bottom flask, dissolve the required amount of this compound in a small volume of ethanol.
-
Dissolve Cyclodextrin: In a separate beaker, dissolve the corresponding amount of MβCD in your desired aqueous buffer (e.g., PBS). Warm the solution to 40-50°C to aid dissolution.
-
Combine and Complex: Slowly add the ethanolic solution of this compound to the warm MβCD solution while stirring vigorously.
-
Incubate: Continue to stir the mixture at 40-50°C for 1-2 hours to allow for complex formation.
-
Remove Solvent: Remove the ethanol using a rotary evaporator or by drying under a gentle stream of nitrogen.
-
Final Solution: The resulting aqueous solution contains the this compound-MβCD complex. Filter through a 0.22 µm syringe filter to sterilize and remove any non-complexed aggregates. Store at 4°C for short-term use or -20°C for long-term storage.
Protocol 3: Solubilization Using Fatty Acid-Free BSA
Objective: To prepare a physiologically relevant, soluble conjugate of this compound and Bovine Serum Albumin (BSA).
Materials:
-
This compound stock in ethanol (from Protocol 1)
-
Fatty Acid-Free BSA
-
Sterile PBS or cell culture medium without serum
-
Sterile 0.1 M NaOH
Methodology:
-
Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium. Warm to 37°C to ensure the BSA is fully dissolved.
-
Prepare Fatty Acid Salt: In a separate sterile tube, place an aliquot of the this compound ethanolic stock. Add an equimolar amount of 0.1 M NaOH to convert the fatty acid to its sodium salt. Briefly warm to 37°C and vortex to mix. The small amount of ethanol helps keep the salt from precipitating before it binds to BSA.
-
Combine and Conjugate: While gently vortexing the warm BSA solution, add the fatty acid salt solution dropwise. A molar ratio of 2:1 to 4:1 (Fatty Acid:BSA) is a typical starting point.
-
Incubate: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete binding.
-
Final Solution: The resulting solution is the this compound-BSA conjugate. The concentration of the fatty acid can be calculated based on the initial amounts used. This solution can typically be added directly to cell cultures. Always adjust the final volume with serum-free media to achieve the desired working concentration.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | |
| Molecular Weight | 198.30 g/mol | |
| Physical State | Colorless liquid | |
| Melting Point | 20°C | |
| Boiling Point | ~303°C (estimated) | |
| Density | ~0.89-0.90 g/cm³ | |
| Aqueous Solubility | ~7.8 mg/L at 25°C (estimated) | |
| LogP (o/w) | ~4.3-4.4 (calculated) | |
| Solvents | Soluble in ethanol and most organic solvents. |
References
- 1. CAS 65423-25-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 4. This compound | C12H22O2 | CID 125207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 65423-25-8 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Witt-ig Reaction Conditions for High Z-Selectivity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the Wittig reaction for high (Z)-alkene selectivity.
Frequently Asked Questions (FAQs)
Q1: Why do unstabilized ylides typically lead to (Z)-alkenes?
A1: The stereochemical outcome of the Wittig reaction is determined by the kinetic control of the reaction pathway. With unstabilized ylides (where the R group on the ylide is an alkyl or similar non-electron-withdrawing group), the reaction is rapid and irreversible.[1] The aldehyde and ylide approach each other to form an intermediate called an oxaphosphetane.[2][3] The transition state leading to the syn-oxaphosphetane is sterically favored and forms more quickly.[2] This syn-intermediate then decomposes to yield the (Z)-alkene and triphenylphosphine oxide.[4] The entire process is under kinetic control, favoring the faster-formed Z-isomer.
Q2: What is the primary reason for poor Z-selectivity in a Wittig reaction?
A2: A common cause of poor Z-selectivity is the presence of lithium salts in the reaction mixture. Lithium cations can coordinate with the betaine intermediate, which is in equilibrium with the oxaphosphetane. This coordination allows for equilibration to the thermodynamically more stable anti-betaine, which subsequently forms the (E)-alkene. This erodes the kinetic control required for high Z-selectivity. To avoid this, "salt-free" conditions are crucial.
Q3: Can solvent choice significantly impact the Z:E ratio?
A3: Yes, solvent polarity plays a critical role. Non-polar, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are highly recommended for maximizing Z-selectivity. Polar aprotic solvents can stabilize the betaine intermediate, which may promote equilibration and lead to a higher proportion of the (E)-isomer.
Q4: How does temperature affect the stereoselectivity of the reaction?
A4: Lower temperatures are essential for high Z-selectivity. The formation of the (Z)-alkene is the kinetically favored pathway and occurs more rapidly at low temperatures, typically -78 °C. Higher temperatures can provide sufficient energy to reverse the initial addition step (a retro-Wittig reaction), allowing the intermediates to equilibrate to the more thermodynamically stable state that produces the (E)-alkene.
Troubleshooting Guide
Issue 1: My reaction is producing a low Z:E ratio or primarily the E-isomer.
| Potential Cause | Troubleshooting Solution |
| Presence of Lithium Salts | Lithium bases (e.g., n-BuLi, PhLi) are commonly used to generate ylides, but the resulting lithium halides (LiBr, LiCl) disrupt Z-selectivity. Solution: Employ "salt-free" conditions by using bases that do not contain lithium cations. Suitable alternatives include sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu). |
| High Reaction Temperature | The reaction was run at room temperature or higher, allowing for equilibration to the more stable E-isomer. Solution: Conduct the reaction at very low temperatures, starting the addition of the aldehyde at -78 °C. Maintain this low temperature throughout the reaction period before slowly warming. |
| Incorrect Solvent | Use of a polar aprotic or protic solvent stabilized intermediates, leading to the thermodynamic E-product. Solution: Switch to a non-polar aprotic solvent like THF, diethyl ether, or toluene to favor the kinetic Z-product. |
| Ylide Type | A "stabilized" or "semi-stabilized" ylide was used. Ylides containing electron-withdrawing groups (e.g., esters, ketones) or aryl groups favor the formation of the (E)-alkene. Solution: Ensure you are using a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt) for Z-selectivity. |
Issue 2: The reaction has a low yield or does not proceed to completion.
| Potential Cause | Troubleshooting Solution |
| Incomplete Ylide Formation | The base used was not strong enough to fully deprotonate the phosphonium salt. Solution: Select a sufficiently strong base (e.g., NaHMDS, KHMDS) to ensure complete conversion of the phosphonium salt to the ylide. Check the pKa of your phosphonium salt to guide base selection. |
| Ylide Decomposition | Unstabilized ylides are sensitive to air and moisture. Solution: Perform the entire reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and flame-dried glassware. |
| Steric Hindrance | The aldehyde or the ylide is sterically hindered, slowing down the reaction rate. Solution: While high Z-selectivity is often associated with less hindered reagents, you may need to increase the reaction time or use a slightly higher temperature after the initial low-temperature addition. Monitor progress carefully by TLC. |
| Incorrect Order of Addition | The standard and recommended procedure is to add the aldehyde solution slowly to the pre-formed ylide solution at low temperature. Solution: Ensure the ylide is fully formed before the dropwise addition of the aldehyde. |
Data Presentation: Impact of Conditions on Z-Selectivity
The following table summarizes the general effects of key reaction parameters on the stereochemical outcome of Wittig reactions with unstabilized ylides.
| Parameter | Condition for High Z-Selectivity | Condition Leading to E-Isomer | Rationale |
| Ylide Type | Unstabilized (e.g., R=alkyl) | Stabilized (e.g., R=CO₂Et, CN) | Unstabilized ylides react under kinetic control; stabilized ylides react under thermodynamic control. |
| Base Cation | Salt-Free (Na⁺, K⁺) | Lithium-based (Li⁺) | Lithium cations promote equilibration of intermediates, eroding kinetic control. |
| Solvent | Non-polar aprotic (THF, Toluene) | Polar (DMF, DMSO) | Non-polar solvents favor the kinetic pathway; polar solvents can stabilize intermediates, allowing equilibration. |
| Temperature | Low (-78 °C) | High (0 °C to reflux) | Low temperature prevents the retro-Wittig reaction and locks in the kinetically formed Z-isomer. |
Experimental Protocols
Protocol 1: General Procedure for High Z-Selectivity Wittig Reaction
This protocol describes a standard method for achieving high Z-selectivity using an unstabilized ylide under salt-free conditions.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 eq)
-
Aldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Ylide Generation:
-
Add the alkyltriphenylphosphonium salt (1.1 eq) to the flask.
-
Purge the flask with the inert gas for several minutes.
-
Add anhydrous THF via syringe to dissolve the salt.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution (1.1 eq) dropwise to the stirred suspension over 10-15 minutes. A distinct color change (often to deep red or orange) indicates ylide formation.
-
Allow the mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF under an inert atmosphere.
-
Slowly add the aldehyde solution dropwise to the cold, stirred ylide solution over 20-30 minutes.
-
Continue stirring the reaction mixture at -78 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 1-4 hours), quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a non-polar solvent like diethyl ether or pentane (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the (Z)-alkene.
-
Visualizations
Caption: Reaction pathways for Z (kinetic) vs. E (thermodynamic) alkene formation.
Caption: A logical workflow for troubleshooting poor Z-selectivity in Wittig reactions.
References
Technical Support Center: Preventing Oxidation of 11-Dodecenoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the terminal double bond in 11-dodecenoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my this compound sample may be oxidizing?
A1: The initial indicators of oxidation in this compound can be subtle. Be aware of any slight changes in the physical properties of the sample, such as a faint off-odor, which might be described as rancid or grassy. A visual inspection may reveal a slight yellowing of the colorless liquid. For a quantitative assessment, the most reliable initial indicator is an increase in the Peroxide Value (PV), which measures the concentration of primary oxidation products (hydroperoxides).
Q2: I store my this compound at a low temperature. Is that sufficient to prevent oxidation?
A2: While storing this compound at low temperatures (e.g., -20°C) is crucial for slowing down the rate of oxidation, it may not be sufficient on its own to completely prevent it.[1] Several other factors contribute to oxidation, including exposure to oxygen, light, and the presence of pro-oxidant contaminants like metal ions.[2][3] For long-term stability, it is recommended to combine low-temperature storage with an inert atmosphere and protection from light.
Q3: What is the difference between primary and secondary oxidation products, and why should I be concerned about both?
A3: Primary oxidation products are the initial compounds formed when the double bond of this compound reacts with oxygen, primarily hydroperoxides. These are measured by the Peroxide Value (PV). While initially odorless and tasteless, these hydroperoxides are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. These secondary products are responsible for the rancid off-odors and can be more reactive and potentially interfere with experimental results. Therefore, it is important to monitor both primary (using PV) and secondary (e.g., using the TBARS assay) oxidation products to get a complete picture of the sample's integrity.
Q4: Can the solvent I use affect the stability of this compound?
A4: Yes, the choice of solvent can impact the stability of this compound. Solvents should be of high purity and free from peroxides, which can initiate oxidation. It is advisable to use freshly opened bottles of high-purity solvents or to test solvents for the presence of peroxides before use. Some solvents can also contain trace metal impurities that can act as pro-oxidants.
Q5: How long can I expect my this compound sample to remain stable?
A5: The shelf-life of this compound is highly dependent on storage conditions, the presence of antioxidants, and the purity of the initial sample. When stored properly under an inert atmosphere, protected from light, and at low temperatures (e.g., -20°C or -80°C), with the potential addition of an appropriate antioxidant, the stability can be significantly extended. Regular monitoring of the Peroxide Value is the best way to determine the ongoing stability of your specific sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased Peroxide Value (PV) in a freshly opened sample. | - Improper storage by the supplier.- Exposure to high temperatures during shipping. | - Contact the supplier for a replacement.- Always test a new batch for initial PV before use. |
| Sample develops an off-odor despite refrigeration. | - Oxygen exposure in the headspace of the container.- Formation of secondary oxidation products. | - Aliquot the sample into smaller vials to minimize headspace in the working vial.- Before sealing, flush the vial with an inert gas like argon or nitrogen.[1]- Perform a TBARS assay to quantify secondary oxidation. If high, the sample may be compromised. |
| Inconsistent experimental results using the same batch of this compound. | - Ongoing, undetected oxidation of the stock solution. | - Re-measure the PV and TBARS of your stock solution.- Prepare fresh dilutions for each experiment from a well-stored stock.- Consider adding a suitable antioxidant to your stock solution. |
| Rapid degradation of the compound in an experimental buffer. | - Presence of pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺) in the buffer.[3]- The buffer pH may promote oxidation. | - Prepare buffers with high-purity water and reagents.- Add a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to the buffer to sequester metal ions.- Evaluate the stability of this compound at different pH values relevant to your experiment. |
| Antioxidant added, but oxidation still occurs. | - The chosen antioxidant is not effective for this specific fatty acid or experimental conditions.- The antioxidant concentration is too low.- The antioxidant has degraded over time. | - Consult the data tables below to select a more appropriate antioxidant. Synthetic antioxidants like BHA, BHT, or TBHQ are often very effective.- Perform a dose-response experiment to determine the optimal antioxidant concentration.- Use fresh antioxidant solutions. |
Data Presentation
The following tables summarize the effectiveness of various antioxidants in preventing the oxidation of unsaturated fatty acids. While specific data for this compound is limited, the data for oleic acid (a C18:1 monounsaturated fatty acid) provides a useful reference.
Table 1: Comparative Efficacy of Antioxidants on the Oxidative Stability of Oils Rich in Monounsaturated Fatty Acids
| Antioxidant | Concentration (ppm) | Oil Type | Stability Increase (vs. Control) | Reference |
| BHA (Butylated hydroxyanisole) | 200 | High-oleic Sunflower Oil | Significant | |
| BHT (Butylated hydroxytoluene) | 200 | High-oleic Sunflower Oil | Significant | |
| TBHQ (tert-Butylhydroquinone) | 200 | High-oleic Sunflower Oil | Very Significant | |
| Mixed Tocopherols | 200 | High-oleic Sunflower Oil | Moderate | |
| Rosemary Extract | 1000 | High-oleic Sunflower Oil | Moderate | |
| Ascorbyl Palmitate | 1000 | High-oleic Sunflower Oil | Moderate |
Note: The stability increase is a qualitative summary from the referenced studies. "Very Significant" indicates the highest level of protection among the tested antioxidants.
Table 2: Effect of Storage Conditions on Peroxide Value (meq O₂/kg) of Oils
| Oil Type | Storage Condition | Duration | Initial PV | Final PV | Reference |
| Crude Palm Oil | 20-25°C, Dark | 6 months | ~1.5 | ~6.0 | |
| Crude Palm Oil | 26-32°C, Light | 6 months | ~1.5 | >15.0 | |
| Crude Palm Oil | 4-8°C, Dark | 6 months | ~8.7 | ~10.0 | |
| Walnut Oil | Room Temp, Light | 115 days | <1 | ~40 | |
| Walnut Oil | Room Temp, Dark | 115 days | <1 | ~5 |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is adapted for the analysis of fatty acids and is based on the reaction of peroxides with iodide ions.
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample completely.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with sodium thiosulfate, adding it dropwise until the blue color just disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination using the same procedure but without the sample.
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
This compound sample
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl with 15% w/v trichloroacetic acid)
-
Malondialdehyde (MDA) standard solution (for calibration curve)
-
Test tubes
-
Water bath at 95-100°C
-
Spectrophotometer
Procedure:
-
Pipette 100 µL of the sample (or MDA standard) into a test tube.
-
Add 2 mL of the TBA reagent to each tube and mix well.
-
Incubate the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of TBARS in the sample from the standard curve.
Visualizations
Caption: Workflow for preventing oxidation of this compound.
Caption: Troubleshooting decision tree for this compound oxidation.
Caption: Simplified signaling pathway of lipid oxidation and intervention points.
References
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide answers to frequently asked questions.
Troubleshooting Guide: Low Product Yields
Low or no product yield is one of the most common challenges encountered in the HWE reaction. The following section provides a systematic approach to diagnosing and resolving the root causes.
Issue 1: Inactive or Inefficiently Formed Phosphonate Carbanion
The formation of the phosphonate carbanion is the critical first step of the HWE reaction. Problems at this stage will directly impact the overall yield.
Possible Cause:
-
Inappropriate Base Selection: The chosen base may not be strong enough to completely deprotonate the phosphonate ester.[1][2]
-
Degraded or Low-Quality Base: The base may have degraded due to improper storage or handling.
-
Moisture in the Reaction: The phosphonate carbanion is a strong base and is readily quenched by water.[1]
-
Impure Phosphonate Reagent: Impurities from the synthesis of the phosphonate ester (e.g., from the Michaelis-Arbuzov reaction) can interfere with carbanion formation.[1][3]
Solutions:
-
Base Selection: Ensure the base is sufficiently strong to deprotonate the phosphonate. For less acidic phosphonates, stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) may be necessary. For base-sensitive substrates, consider milder conditions such as the Masamune-Roush conditions (LiCl with DBU or triethylamine).
-
Base Quality: Use a fresh, high-quality base.
-
Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphonate Purity: Purify the phosphonate reagent by distillation or chromatography before use.
Issue 2: Poor Reactivity of the Carbonyl Compound
The nature of the aldehyde or ketone substrate can significantly influence the reaction rate and yield.
Possible Cause:
-
Steric Hindrance: Sterically hindered aldehydes and especially ketones react more slowly. Aldehydes are generally more reactive than ketones.
-
Impure Carbonyl Compound: Impurities in the aldehyde or ketone can lead to side reactions and reduced yields.
Solutions:
-
Increase Reaction Temperature and Time: For sterically hindered substrates, increasing the reaction temperature or prolonging the reaction time can improve yields. The HWE reaction is generally more effective for hindered ketones than the Wittig reaction.
-
Use a More Reactive Phosphonate: A less sterically hindered and more nucleophilic phosphonate reagent can enhance the reaction rate.
-
Purify the Carbonyl Compound: Purify the aldehyde or ketone by distillation, chromatography, or recrystallization before the reaction.
Issue 3: Suboptimal Reaction Conditions
The choice of solvent, temperature, and addition order can have a significant impact on the reaction outcome.
Possible Cause:
-
Suboptimal Reaction Temperature: The temperature for carbanion formation and the subsequent addition to the carbonyl may not be optimal.
-
Incorrect Order of Addition: Adding reagents in the wrong order can lead to side reactions.
-
Precipitation of Byproducts: The dialkylphosphate salt byproduct can sometimes precipitate, complicating the workup and product isolation.
Solutions:
-
Temperature Optimization: Deprotonation is often performed at 0 °C or room temperature, while the addition of the carbonyl compound is typically done at a lower temperature (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. Higher reaction temperatures can sometimes improve yields.
-
Correct Reagent Addition: The aldehyde or ketone should be added slowly to the pre-formed phosphonate carbanion.
-
Workup Procedure: During the aqueous workup, ensure the aqueous phase is sufficiently basic to keep the phosphate salt dissolved. Adding more water can also help prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction?
A1: The HWE reaction offers several key advantages:
-
The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing them to react with a wider range of aldehydes and ketones, including sterically hindered ones.
-
The dialkylphosphate byproduct is water-soluble, which simplifies purification as it can be easily removed by aqueous extraction.
-
The HWE reaction often provides excellent (E)-stereoselectivity.
Q2: How can I synthesize the phosphonate ester reagent for the HWE reaction?
A2: The most common method for preparing phosphonate esters is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.
Q3: My aldehyde is sensitive to strong bases. What conditions can I use?
A3: For base-sensitive substrates, the Masamune-Roush conditions are recommended. These conditions utilize a milder base, such as DBU or triethylamine, in the presence of a lithium salt like LiCl.
Q4: How can I control the stereochemistry of the resulting alkene?
A4: To obtain the (E)-alkene, standard HWE conditions using bases like NaH or n-BuLi at room temperature are generally effective. For the (Z)-alkene, the Still-Gennari modification is the preferred method. This involves using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate) and a potassium base with a crown ether at low temperatures.
Q5: Can I use ketones in the Horner-Wadsworth-Emmons reaction?
A5: Yes, the HWE reaction is effective for both aldehydes and ketones. The increased nucleophilicity of the phosphonate carbanion makes it more reactive towards ketones than the ylides used in the Wittig reaction. However, reactions with ketones are generally slower than with aldehydes, and stereoselectivity is often lower.
Data Presentation
Table 1: Effect of Base and Temperature on HWE Reaction Yield and Stereoselectivity
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | NaH (1.2) | THF | 25 | 85 | >95:5 |
| 2 | n-BuLi (1.1) | THF | -78 to 25 | 90 | >95:5 |
| 3 | KHMDS/18-crown-6 (1.1) | THF | -78 | 78 | <5:95 |
| 4 | DBU/LiCl (1.5) | CH3CN | 25 | 82 | >90:10 |
| 5 | iPrMgBr (1.8) | THF | 0 to 25 | 75 | >98:2 |
Note: This table presents representative data compiled from various sources and should be used as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction (E-selective)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then carefully evaporate the residual hexane under a stream of inert gas.
-
Add anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME) to the flask, and cool the suspension to 0 °C.
-
Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF or DME to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF or DME dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Modification for Z-selective Olefination
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5 equivalents) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Add potassium hexamethyldisilazide (KHMDS, 1.5 equivalents) and stir for 20 minutes.
-
Add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.2 equivalents) dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C until completion, as monitored by TLC (typically 1-4 hours).
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A decision tree to diagnose and resolve low yield issues in HWE reactions.
Caption: The general mechanism of the Horner-Wadsworth-Emmons reaction.
References
Technical Support Center: Derivatization of Medium-Chain Fatty Acids
Welcome to the technical support center for the derivatization of medium-chain fatty acids (MCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the derivatization of C6-C12 fatty acids for analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of medium-chain fatty acids by GC?
A1: Free fatty acids, including MCFAs, are polar compounds that can lead to several challenges during GC analysis. Their polarity can cause poor peak shape (tailing), late elution times due to low volatility, and potential adsorption to the GC column.[1][2] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), which improves chromatographic separation, leading to more accurate and reproducible results.[1]
Q2: What are the most common derivatization methods for MCFAs for GC analysis?
A2: The most prevalent methods for MCFA derivatization for GC analysis are:
-
Esterification to form Fatty Acid Methyl Esters (FAMEs): This is the most common approach. Acid-catalyzed esterification using reagents like boron trifluoride in methanol (BF3-methanol) is a widely used method.[2][3]
-
Silylation: This method converts the carboxylic acid group into a trimethylsilyl (TMS) ester using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation is also effective for other functional groups like hydroxyl and amino groups.
Q3: Can I analyze MCFAs by HPLC without derivatization?
A3: Yes, HPLC can be used for the analysis of underivatized MCFAs. However, derivatization is often employed in HPLC analysis to enhance detection sensitivity. For short-chain fatty acids, which have less retention on standard C18 columns, specific columns like HILIC or 100% water-compatible C18 columns are recommended for underivatized analysis.
Q4: How do I choose between esterification and silylation for my MCFA analysis?
A4: The choice depends on your specific analytical needs.
-
Esterification (FAMEs) is a robust and widely used method that provides stable derivatives suitable for most routine MCFA analyses.
-
Silylation (TMS esters) is advantageous when you need to analyze multiple types of analytes (e.g., acids and sugars) in a single run, as it derivatizes multiple functional groups. However, TMS derivatives can be less stable and may require analysis within a week. The reagents and byproducts of silylation can also lead to more complex chromatograms.
Q5: How critical is the removal of water from my sample before derivatization?
A5: It is extremely critical. Both esterification and silylation reactions are sensitive to moisture. The presence of water can hinder the reaction by hydrolyzing the derivatizing reagent or the formed derivative, leading to incomplete derivatization and inaccurate results. It is essential to ensure that samples, solvents, and glassware are as anhydrous as possible. Using a water scavenger like 2,2-dimethoxypropane can be beneficial.
Troubleshooting Guides
Problem 1: Incomplete Derivatization or Low Product Yield
Symptoms:
-
Low peak intensity for the derivatized MCFA.
-
Presence of the underivatized MCFA peak in the chromatogram.
-
Poor reproducibility of results.
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure samples are completely dry before adding reagents. Use high-purity, anhydrous solvents and reagents. Consider adding a water scavenger. |
| Degraded Reagent | Use fresh, high-quality derivatization reagents and store them properly according to the manufacturer's instructions, typically under an inert atmosphere and protected from moisture. |
| Insufficient Reagent | Use a sufficient molar excess of the derivatizing agent to drive the reaction to completion. |
| Suboptimal Reaction Conditions | Optimize the reaction time and temperature. For BF3-methanol esterification, heating at 60-100°C for 5-60 minutes is common. For silylation, heating at 60-70°C for 30-60 minutes is a typical starting point. To determine the optimal time, analyze aliquots at different time points until the peak area of the derivative no longer increases. |
| Sample Matrix Effects | Components in a complex sample matrix can interfere with the derivatization reaction. Consider a sample cleanup step prior to derivatization. |
Problem 2: Presence of Artifacts or Extraneous Peaks in the Chromatogram
Symptoms:
-
Unexpected peaks in the chromatogram that are not from your sample or standards.
| Potential Cause | Recommended Solution |
| Contaminated Reagents/Glassware | Use high-purity reagents and solvents. Thoroughly clean all glassware and consider silanizing it to prevent adsorption of analytes. Prepare a reagent blank (without the sample) to identify any contaminants originating from the reagents or solvent. |
| Byproducts from Derivatization | Some reagents can form byproducts. For example, BF3-methanol can produce methoxy artifacts with unsaturated fatty acids. Optimize reaction conditions to minimize their formation. For silylation, byproducts from excess reagent can be prominent; a longer solvent delay during GC-MS analysis may be necessary. |
| Side Reactions | Acid-catalyzed methods can potentially cause changes in the double bond configuration of unsaturated fatty acids. If analyzing unsaturated MCFAs, consider milder derivatization conditions or alternative methods. |
Problem 3: Poor Peak Shape (Tailing or Broadening)
Symptoms:
-
Asymmetrical peaks with a "tail" or excessively wide peaks.
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | As discussed in Problem 1, ensure the derivatization reaction goes to completion. The presence of underivatized polar MCFAs is a common cause of peak tailing. |
| Active Sites in the GC System | Active sites in the GC inlet liner or the front of the column can interact with the analytes. Use a silanized liner and ensure the column is in good condition. |
| Improper GC Conditions | Optimize the GC inlet temperature and oven temperature program. |
Experimental Protocols
Protocol 1: Esterification of MCFAs using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a general guideline for the formation of fatty acid methyl esters (FAMEs).
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro-reaction vessel. If the sample is in an aqueous solvent, it must be evaporated to complete dryness, for example, under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol reagent to the vessel. For samples that may contain water, a water scavenger such as 2,2-dimethoxypropane can be added.
-
Reaction: Cap the vessel tightly and heat at 60-100°C for an optimized duration (typically 5-60 minutes) in a heating block or water bath. The optimal time and temperature should be determined empirically for specific sample types.
-
Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like hexane.
-
Phase Separation: Vortex the vessel vigorously for at least 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial. To remove any residual water, the hexane layer can be passed through a small amount of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC analysis.
Protocol 2: Silylation of MCFAs using BSTFA
This protocol provides a general procedure for forming trimethylsilyl (TMS) esters.
-
Sample Preparation: Place the dried sample (e.g., 100 µL of a 1 mg/mL solution) into an autosampler vial. Ensure the sample is completely anhydrous.
-
Reagent Addition: Add the silylating reagent, for example, 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane), which acts as a catalyst. A molar excess of the reagent is recommended.
-
Reaction: Cap the vial, vortex for 10 seconds, and heat in an incubator or oven at 60-70°C for 30-60 minutes.
-
Sample Dilution: After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., dichloromethane or hexane) if necessary.
-
Analysis: Analyze the sample promptly by GC or GC-MS, as TMS derivatives can be susceptible to hydrolysis.
Quantitative Data Summary
Table 1: Comparison of Common Derivatization Methods for MCFA Analysis
| Feature | Esterification (BF3-Methanol) | Silylation (BSTFA/MSTFA) |
| Principle | Converts carboxylic acids to methyl esters. | Converts carboxylic acids to trimethylsilyl esters. |
| Reaction Conditions | Mild heating (60-100°C) for 5-60 min. | Mild heating (60-70°C) for 30-60 min. |
| Derivative Stability | Generally stable. | Can be moisture-sensitive and may need to be analyzed within a week. |
| Byproducts | Can produce methoxy artifacts with unsaturated fatty acids. | Reagent byproducts can be large and may require a solvent delay in GC-MS. |
| Versatility | Specific for carboxylic acids. | Derivatizes other functional groups (hydroxyls, amines), making it suitable for multi-analyte profiling. |
| Safety | BF3 is corrosive and toxic. | Reagents are moisture-sensitive and flammable. |
Visualizations
Caption: Workflow for Fatty Acid Derivatization using BF3-Methanol.
Caption: Troubleshooting Logic for Incomplete MCFA Derivatization.
References
Technical Support Center: Enhancing Dissolution of 11-Dodecenoic Acid for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving 11-Dodecenoic acid for in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer. | This compound is a fatty acid with very low water solubility. | Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol before diluting it into your aqueous vehicle. For in vivo use, it's often necessary to create a stable formulation like an emulsion or a suspension with the aid of surfactants or other excipients. |
| Inconsistent results in animal studies. | Poor bioavailability due to inefficient dissolution in the gastrointestinal tract. | Consider lipid-based formulation strategies such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or liposomes. These can enhance the absorption of lipophilic compounds.[1] |
| Phase separation of the formulation upon standing. | The formulation is not thermodynamically stable. | Increase the concentration of the emulsifying agent or surfactant. Sonication can also help to create a more uniform and stable emulsion. |
| Toxicity or adverse effects in animal models. | The chosen solvent or excipient may have toxic effects at the administered concentration. | Ensure all components of your formulation are Generally Recognized As Safe (GRAS) for the intended route of administration. Always include a vehicle-only control group in your experiments to assess the effects of the formulation itself.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound for in vivo studies?
A1: this compound is insoluble in water but soluble in organic solvents.[3] For in vivo applications, it is crucial to use biocompatible (GRAS) solvents. Ethanol and Dimethyl Sulfoxide (DMSO) are commonly used to prepare stock solutions.[4] However, for direct administration, these are often diluted into a final formulation, such as a lipid-based vehicle like corn oil, or an aqueous vehicle containing a solubilizing agent.[5]
Q2: How can I improve the oral bioavailability of this compound?
A2: Oral bioavailability of poorly water-soluble compounds like this compound can be improved by using lipid-based formulations. These formulations can enhance dissolution in the gastrointestinal tract. Strategies include formulating the compound in oils, creating self-emulsifying drug delivery systems (SEDDS), or using surfactants to form micelles or emulsions.
Q3: Are there any specific signaling pathways known to be activated by this compound?
A3: Long-chain fatty acids, including monounsaturated fatty acids like this compound, are known to act as signaling molecules. One of the key pathways they can activate is through the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 in pancreatic β-cells can lead to an increase in intracellular calcium and stimulate insulin secretion.
Quantitative Data: Solubility of a Structurally Similar Fatty Acid
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 | A stock solution can be prepared in DMSO. |
| Ethanol | ~25 | Ethanol is a suitable solvent for creating a stock solution. |
| DMSO:PBS (pH 7.2) (1:1) | ~0.25 | Sparingly soluble in aqueous buffers, even with a co-solvent. |
Experimental Protocol: Preparation of an this compound Formulation for Oral Gavage
This protocol is adapted from a method used for oleic acid, another long-chain monounsaturated fatty acid, for oral administration in mice.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Xanthan gum
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 0.3% Xanthan Gum Solution:
-
Dissolve 0.3 g of xanthan gum in 100 mL of PBS.
-
Stir vigorously until the xanthan gum is fully dissolved. This may take some time. Gentle heating can aid dissolution.
-
Allow the solution to cool to room temperature.
-
-
Prepare a Stock Solution of this compound:
-
Based on the desired final concentration, weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For example, to prepare a 100 mg/mL stock, dissolve 100 mg of the fatty acid in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the Final Formulation:
-
Slowly add the this compound stock solution to the 0.3% xanthan gum solution while vortexing.
-
The final concentration of DMSO in the formulation should be kept to a minimum, ideally below 10%, to avoid toxicity. For example, to achieve a final concentration of 10 mg/mL of this compound, add 0.1 mL of the 100 mg/mL stock solution to 0.9 mL of the 0.3% xanthan gum solution.
-
Continue to vortex for several minutes to ensure a uniform suspension.
-
For a more stable emulsion, sonicate the final formulation.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO and xanthan gum in PBS, but without the this compound.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage immediately after preparation to ensure homogeneity.
-
Visualizations
References
- 1. Dietary oleic acid contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: GC-MS Quantification of Fatty Acids
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) based quantification of fatty acids. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during analysis.
Frequently Asked Questions (FAQs)
Here you will find answers to common questions regarding the GC-MS analysis of fatty acids.
Q1: Why is derivatization necessary for fatty acid analysis by GC-MS?
A: Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and high polarity. The polar carboxyl group tends to form hydrogen bonds, which can lead to poor peak shape (tailing) and adsorption onto the GC column and inlet surfaces.[1][2] Derivatization, most commonly by converting fatty acids to fatty acid methyl esters (FAMEs), is a critical step to increase their volatility and thermal stability, resulting in sharper peaks and more accurate quantification.[3][4][5] This process neutralizes the polar carboxyl group, allowing for better separation based on properties like boiling point and degree of unsaturation.
Q2: What is the difference between acid-catalyzed and base-catalyzed derivatization?
A: Both methods aim to convert fatty acids to FAMEs, but they have different specificities.
-
Acid-catalyzed derivatization (e.g., using BF₃-methanol or HCl-methanol) can esterify free fatty acids and transesterify esterified fatty acids (like those in triglycerides and phospholipids) in a single step. This makes it a comprehensive method for total fatty acid profiling.
-
Base-catalyzed derivatization (e.g., using methanolic NaOH or KOH) primarily works on glycerolipids through transesterification. It is generally faster but is not effective for esterifying free fatty acids. If a sample contains significant amounts of free fatty acids, a subsequent acid-catalyzed step is required for complete derivatization.
Q3: How do I choose an appropriate internal standard (IS)?
A: The choice of an internal standard is critical for accurate quantification as it corrects for variations during sample preparation and injection. An ideal internal standard should:
-
Be chemically similar to the analytes of interest.
-
Not be naturally present in the sample.
-
Be chromatographically resolved from all other sample components.
-
Be added to the sample at the very beginning of the workflow.
For GC-MS, stable isotope-labeled (e.g., deuterated) fatty acids are the gold standard as they have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatography. If isotopic standards are unavailable, odd-chain fatty acids like C13:0, C17:0, or C23:0 are commonly used as they are rare in most biological samples.
Q4: What type of GC column is best for FAME analysis?
A: The choice of GC column depends on the specific analytical goal.
-
Polar Columns: Columns with polar stationary phases, such as polyethylene glycol (e.g., WAX-type columns like DB-FATWAX or Omegawax) or biscyanopropyl polysiloxane (e.g., SP-2560 or Rt-2560), are most common. These columns are excellent for separating FAMEs based on their degree of unsaturation and for resolving cis/trans isomers.
-
Non-Polar Columns: While less common for complex mixtures, non-polar columns (e.g., DB-5ms or HP-5ms) can separate FAMEs primarily by their boiling point (i.e., carbon chain length). They are generally not suitable for separating geometric (cis/trans) or positional isomers.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments, providing potential causes and solutions.
Problem 1: No peaks or very small peaks are detected for my samples and standards.
| Potential Cause | Solution |
| Incomplete Derivatization | The presence of water can hinder the esterification reaction. Ensure samples are dry before adding the derivatization reagent. Optimize reaction time and temperature as recommended in the protocol. |
| Injection Problem | The autosampler syringe may be clogged or not drawing the correct volume. Run a cleaning cycle and visually inspect the syringe during injection. A blocked or dirty inlet liner can trap analytes; replace the liner and septum. |
| System Leak | A leak in the system (septum, column fittings) can prevent the sample from reaching the detector. Perform a leak check on the GC system. |
| MS Detector Issue | The MS filament may be burned out or the detector may be turned off or require tuning. Check the MS status, perform an autotune, and verify detector voltage. |
Problem 2: My peaks are tailing or showing poor shape.
| Potential Cause | Solution |
| Underivatized Fatty Acids | Free fatty acids are a primary cause of peak tailing. Re-evaluate your derivatization protocol to ensure complete conversion. Check for reagent degradation, especially if it's an old bottle. |
| Active Sites in the GC System | Active sites in the inlet liner or the front of the column can interact with analytes. Use a deactivated inlet liner, and consider trimming the first few centimeters off the front of the column. |
| Column Overload | Injecting a sample that is too concentrated can lead to broad, asymmetric peaks. Dilute your sample and re-inject. |
| Incompatible Column Phase | Injecting free fatty acids onto a polar polyethylene glycol (PEG) column can cause rapid column degradation and peak tailing. Ensure derivatization is complete or use a column specifically designed for free fatty acid analysis. |
Problem 3: I am seeing extra "ghost" peaks in my chromatogram.
| Potential Cause | Solution |
| Sample Carryover | High-concentration samples can carry over to subsequent injections. Run one or more solvent blanks after a concentrated sample to wash the system. Ensure the syringe cleaning protocol is adequate. |
| Contaminated Solvents/Reagents | Solvents, derivatization reagents, or glassware can be a source of contamination. Prepare a reagent blank (containing all reagents but no sample) to identify the source of contamination. Use high-purity solvents. |
| Septum Bleed | Old or over-tightened septa can shed particles into the inlet. Replace the septum regularly. |
| Incomplete Elution from Previous Run | If the GC run is too short, high-boiling compounds from a previous injection may elute during the next run. Extend the run time or add a bake-out step at a high temperature at the end of each run to clean the column. |
Problem 4: My quantitative results are not reproducible.
| Potential Cause | Solution |
| Inconsistent Injection Volume | Autosampler issues can lead to variable injection volumes. Use an internal standard to correct for this variability. The ratio of the analyte to the IS should remain constant even if the injection volume fluctuates. |
| Sample Degradation | Fatty acids, especially polyunsaturated ones (PUFAs), can degrade over time or with exposure to air/light. Store samples and extracts at -80°C under an inert gas (like argon or nitrogen) if possible. |
| External Standard Calibration Drift | Instrument sensitivity can drift between runs and over days. An external calibration curve may not be valid for a later batch of samples. It is best practice to prepare a fresh calibration curve with each sample batch and to use an internal standard. |
| Sample Loss During Preparation | Analyte loss can occur during extraction or solvent evaporation steps. An internal standard added at the beginning of the process is the best way to compensate for these losses. |
Experimental Protocols & Data
Protocol 1: Total Fatty Acid Extraction and FAME Preparation using BF₃-Methanol
This protocol describes a common method for hydrolyzing lipids and converting all fatty acids into FAMEs.
Methodology:
-
Internal Standard Addition: To 1 mL of liquid sample (e.g., plasma) or a known mass of tissue homogenate, add a precise amount of internal standard solution (e.g., C17:0).
-
Lipid Extraction & Saponification: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously. Centrifuge to separate the phases and collect the lower organic layer. Evaporate the solvent under a gentle stream of nitrogen. To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH. Heat at 100°C for 10 minutes to hydrolyze the lipids and form fatty acid salts.
-
Acid-Catalyzed Methylation: Cool the sample tube to room temperature. Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol). Tightly cap the tube and heat at 60-100°C for 5-10 minutes. The optimal time and temperature should be determined empirically.
-
FAME Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of a saturated NaCl solution.
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to achieve clear phase separation.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Table 1: Typical GC-MS Parameters for FAME Analysis
This table provides a starting point for method development. Parameters may require optimization for specific instruments and applications.
| Parameter | Setting |
| GC Column | DB-FATWAX UI (or similar polar WAX column), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 25:1 or 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at ~1.2 mL/min |
| Oven Program | Start at 100°C, ramp at 10°C/min to 250°C, hold for 10 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Visualized Workflows and Logic
Workflow for Fatty Acid Analysis
The following diagram illustrates the general experimental workflow from sample collection to data analysis.
Troubleshooting Logic: Poor Peak Shape
This decision tree provides a logical path for troubleshooting common causes of asymmetric or tailing peaks.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Adsorption of Polar Analytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of adsorption and poor peak shape when analyzing polar compounds in chromatography systems.
Frequently Asked Questions (FAQs)
Q1: Why are polar analytes often challenging to analyze in traditional reversed-phase (RP) chromatography?
Polar analytes are challenging in traditional reversed-phase systems, such as those with C18 columns, due to a lack of retention. In RP chromatography, separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[1] Highly polar analytes have a strong affinity for the polar mobile phase and weak interactions with the hydrophobic stationary phase, causing them to travel through the column quickly and elute near the solvent front (void volume).[1] This results in poor separation from other early-eluting compounds and inaccurate quantification.
Q2: What are the primary causes of peak tailing and poor peak shape for polar compounds?
Peak tailing, an asymmetry where the latter part of the peak is drawn out, is a common problem when analyzing polar compounds. The primary causes include:
-
Secondary Silanol Interactions : Silica-based columns have residual silanol groups (Si-OH) on their surface.[2] These polar, acidic sites can form strong hydrogen bonds or have ionic interactions with polar analytes, especially basic compounds. This secondary interaction mechanism leads to delayed elution for some analyte molecules, resulting in tailing peaks.[2][3]
-
Metal Interactions : Trace metal impurities within the silica matrix or on the surface of stainless steel components (like frits, tubing, and columns) can chelate with certain polar analytes. This interaction, a form of non-specific adsorption (NSA), can cause severe peak tailing and even complete loss of the analyte signal.
-
Inappropriate Mobile Phase pH : If the mobile phase pH is close to the pKa of an ionizable analyte, the compound can exist in both its ionized and non-ionized forms. These two forms have different retention behaviors, which can lead to broadened or split peaks.
-
Mismatched Sample Solvent : Using a sample solvent that is stronger (i.e., has a higher elution strength) than the initial mobile phase can cause significant peak distortion. The strong solvent carries the analyte band down the column prematurely and in a dispersed manner, leading to broad or split peaks.
Q3: What is system passivation and why is it crucial for analyzing polar analytes?
Passivation is the process of treating the stainless steel surfaces of an HPLC system and column to make them less reactive. The goal is to create a chemically inert oxide layer that minimizes unwanted interactions between the analytes and the metal surfaces. This is critical for polar analytes that are prone to chelating with metal ions, which can lead to poor peak shape, low recovery, and reduced sensitivity. Passivation is typically done by flushing the system with an acid, such as nitric acid or phosphoric acid, to remove metal ions and form a stable, inert surface.
Q4: How can my choice of sample solvent impact the peak shape of a polar analyte?
The sample solvent can dramatically affect peak shape. A fundamental principle is that the sample solvent should be as weak as or weaker than the mobile phase. If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, it can lead to several problems:
-
Peak Broadening or Splitting : The strong solvent creates a localized environment that pushes the analyte band forward in a disorganized way, causing distorted peaks.
-
Reduced Retention Time : The analyte is swept through the column faster than expected, compromising separation.
In reversed-phase chromatography, this means avoiding high concentrations of organic solvent in the sample diluent if the mobile phase is highly aqueous. In HILIC, where the mobile phase is highly organic, the sample solvent should also be highly organic and avoid high concentrations of water.
Troubleshooting Guides
Issue 1: Poor Retention of Polar Analytes
Q: My polar analyte shows little to no retention and elutes near the void volume. How can I increase its retention time?
A: This is a classic issue for polar compounds in reversed-phase chromatography. Several strategies can be employed to improve retention.
Troubleshooting Workflow: Poor Retention
Caption: Decision tree for addressing poor retention of polar analytes.
Solutions & Methodologies
-
Select an Appropriate Column : Standard C18 columns are often unsuitable. Consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : This is often the best choice for very polar analytes. HILIC uses a polar stationary phase (like bare silica or amide-bonded silica) with a highly organic mobile phase (>70% acetonitrile). Polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface.
-
Polar-Embedded or Polar-Endcapped Columns : These are modified reversed-phase columns that contain polar groups embedded within the alkyl chains or at the end of them. These columns offer alternative selectivity and are more stable in highly aqueous mobile phases, preventing the "dewetting" that can cause retention loss on traditional C18 columns.
-
-
Optimize the Mobile Phase :
-
Adjust pH for Ion Suppression : For ionizable analytes, adjusting the mobile phase pH can dramatically increase retention. The general rule is to set the pH at least 2 units away from the analyte's pKa.
-
For acidic analytes : Lowering the pH (e.g., to pH 2.5-3.5) will protonate the acid, making it less polar and more retained on an RP column.
-
For basic analytes : Increasing the pH will deprotonate the base, making it less polar and more retained. However, this must be done on a pH-stable column (e.g., a hybrid particle column).
-
-
Decrease Organic Solvent : In reversed-phase, reducing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase increases its polarity, which in turn increases the retention of polar compounds.
-
Data Summary: Column Selection Guide for Polar Analytes
| Chromatography Mode | Stationary Phase Type | Mobile Phase Composition | Best For... |
| Reversed-Phase (RP) | C18, C8 (non-polar) | High Aqueous | Moderately polar, non-ionic compounds. |
| Polar-Modified RP | Polar-Endcapped, Polar-Embedded | 100% Aqueous Compatible | Moderately to highly polar analytes; prevents dewetting. |
| Mixed-Mode | RP with Ion-Exchange groups | Aqueous/Organic with Buffer | Mixtures of polar acidic/basic and non-polar compounds. |
| HILIC | Bare Silica, Amide, Zwitterionic | High Organic (>70% ACN) | Very polar and water-soluble analytes (sugars, amino acids, metabolites). |
Issue 2: Peak Tailing and Asymmetry
Q: My polar analyte peak is tailing significantly. How can I achieve a more symmetrical peak?
A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase or system hardware.
Troubleshooting Workflow: Peak Tailing
References
Technical Support Center: Refining Extraction Methods for 11-Dodecenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on extracting 11-Dodecenoic acid from complex matrices. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound, and what is the most common method? A1: Derivatization is typically required before gas chromatography (GC) analysis due to the polar nature of the carboxylic acid group in this compound, which can lead to poor peak shape and adsorption issues within the GC system.[1] The most common method is the conversion of the fatty acid into its corresponding fatty acid methyl ester (FAME), in this case, methyl 11-dodecenoate.[1] This process increases the compound's volatility and thermal stability, making it ideal for GC-MS analysis.[1]
Q2: What are the primary challenges when extracting lipids like this compound from biological samples? A2: The primary challenges in lipid extraction are achieving high extraction efficiency and ensuring the complete removal of non-lipid contaminants.[2] The vast chemical and structural diversity of lipids makes a single extraction approach difficult.[2] Furthermore, the complexity of biological matrices requires careful optimization of extraction techniques to effectively disrupt lipid-protein complexes and cell structures.
Q3: Which analytical technique is most suitable for identifying and quantifying this compound after extraction? A3: Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids like this compound. It offers high sensitivity and specificity, which is ideal for both identification and quantification. Fatty acids are commonly analyzed by GC after being converted to fatty acid methyl esters (FAMEs), which are more easily separated and quantified.
Q4: What are the main advantages of Supercritical Fluid Extraction (SFE) over traditional solvent extraction methods? A4: Supercritical Fluid Extraction (SFE), particularly with CO2, is considered a "green" alternative solvent method. Its advantages include reduced use of organic solvents, high selectivity, and easier separation of the solvent from the extract, as the CO2 can be simply depressurized, leaving no residue. This is beneficial in industries like food and pharmaceuticals where purity is critical.
Q5: Can I use a single-phase liquid extraction for plasma samples? A5: Single-phase extractions using polar solvents like methanol or acetonitrile are effective for polar lipids such as lysophospholipids. However, they show very poor recovery (less than 5%) for nonpolar lipids, including triglycerides and cholesteryl esters, which tend to precipitate. Therefore, for a comprehensive fatty acid profile that includes less polar species, a two-phase system like the Folch or Bligh & Dyer method is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Tissue Homogenization: The solvent cannot access the analyte if the tissue is not fully disrupted. | Ensure robust homogenization. For tough tissues, consider cryogenic grinding. Standardize the procedure (time, speed, equipment) for consistency. |
| Inefficient Solvent Extraction: The chosen solvent may not be optimal for this compound. | Use a mixture of polar and non-polar solvents (e.g., chloroform:methanol 2:1, v/v) for broad lipid extraction. Perform sequential extractions (2-3 times) and pool the organic phases to maximize yield. | |
| Analyte Degradation: Fatty acids can be sensitive to oxidation or harsh acidic/basic conditions during derivatization. | Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Avoid high temperatures and control reaction times carefully, especially during acid-catalyzed methylation. Store extracts at -80°C under an inert atmosphere (nitrogen or argon). | |
| Poor Phase Separation (LLE): Emulsions can form, trapping the analyte between the aqueous and organic layers. | Centrifuge samples at a sufficient speed and duration to force a clean separation. Adding a salt solution (e.g., 0.9% NaCl) can help break emulsions by increasing the ionic strength of the aqueous phase. | |
| High Variability in Results | Inconsistent Sample Homogenization: Variations in tissue disruption between samples lead to inconsistent extraction efficiency. | Standardize all homogenization parameters, including time, speed, and equipment settings, for all samples. |
| Inaccurate Quantification: Analyte may be lost during sample workup, derivatization, or due to matrix effects. | Use a suitable internal standard (e.g., a deuterated or odd-chain fatty acid) added prior to extraction to compensate for variability. | |
| Co-elution with Interfering Compounds in GC-MS | Similar Chromatographic Behavior: Other fatty acids or matrix components may have similar retention times to your analyte. | Optimize the GC temperature program to improve peak separation. Consider using a more polar GC column for better resolution of FAMEs. |
| Complex Matrix: The sample contains many compounds that can interfere with analysis. | Incorporate a pre-analytical fractionation step using Solid-Phase Extraction (SPE) to enrich the fatty acid fraction and remove interfering compounds before GC-MS analysis. | |
| Low Yield in Solid-Phase Extraction (SPE) | Analyte Breakthrough: The analyte does not bind to the sorbent during sample loading. | Ensure the sample solvent is not too strong; dilute the sample with a weaker solvent if necessary. Decrease the flow rate during loading to allow for better interaction with the sorbent. |
| Premature Elution: The analyte is lost during the wash step. | The wash solvent may be too strong. Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without eluting the analyte. | |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase the strength of the elution solvent. For a nonpolar analyte on a reversed-phase column, this might involve using a higher percentage of a nonpolar solvent like hexane or ethyl acetate. Perform multiple small-volume elutions and combine them. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) - Modified Bligh & Dyer Method
This protocol is a robust method for extracting total lipids from wet tissues or plasma.
-
Homogenization: Homogenize 1 g of tissue sample in a solvent mixture of 1 mL chloroform and 2 mL methanol. For plasma, use 1 mL of plasma with 3.75 mL of chloroform:methanol (1:2).
-
Phase Separation: After homogenization, add 1 mL of chloroform and mix. Then, add 1 mL of water and vortex thoroughly. The final solvent ratio should be approximately 1:1:0.9 chloroform:methanol:water, which will separate into two phases.
-
Centrifugation: Centrifuge the mixture at a sufficient speed (e.g., 2000 x g) for 10 minutes to ensure a clear separation of the layers.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a clean tube.
-
Re-extraction: To maximize yield, re-extract the upper aqueous phase and the protein disk with 2 mL of chloroform. Centrifuge again and pool the lower organic phases.
-
Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for storage or further analysis (e.g., hexane for GC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Fractionation
This protocol is ideal for cleaning up a lipid extract and isolating the free fatty acid fraction. A C18 reversed-phase cartridge is commonly used.
-
Sample Pre-treatment: Start with a dried lipid extract obtained from an LLE. Reconstitute the extract in a small volume of a weak solvent compatible with the SPE sorbent. For a C18 column, this could be a low-percentage organic solvent mixture. The sample should be acidified to a pH of 3.5-4.0 to ensure the carboxylic acid group is protonated.
-
Column Conditioning: Activate the C18 cartridge by washing it with 2-3 column volumes of a strong solvent like methanol or ethyl acetate.
-
Column Equilibration: Equilibrate the column by washing it with 2-3 column volumes of the sample loading solvent (e.g., acidified water). Do not let the sorbent dry out.
-
Sample Loading: Load the pre-treated sample onto the column at a slow, consistent flow rate (e.g., 1-2 drops per second).
-
Washing: Wash the column with 2-3 volumes of acidified water to remove salts, followed by 2-3 volumes of a weak organic wash (e.g., 5-10% methanol in acidified water) to remove polar interferences.
-
Elution: Elute the this compound with 2-3 column volumes of a suitable organic solvent like ethyl acetate or methanol into a clean collection tube.
-
Drying: Evaporate the eluent under a stream of nitrogen before derivatization and analysis.
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol describes a general approach for extracting lipids from a solid matrix (e.g., freeze-dried plant material or tissue) using supercritical CO2.
-
Sample Preparation: The sample should be dry and have a small particle size to maximize surface area. Freeze-drying followed by grinding is a common preparation method.
-
SFE System Setup: Place the prepared sample into the extraction vessel of the SFE system.
-
Extraction:
-
Pressurize and heat the CO2 to bring it to a supercritical state. Typical conditions for lipid extraction range from 100–400 bar and 40–60 °C.
-
Increasing the pressure generally increases the density of the supercritical CO2, which improves the solubility of lipids and enhances extraction yield.
-
For more polar lipids, a co-solvent such as ethanol can be added to the CO2 stream to improve extraction efficiency.
-
-
Separation: The lipid-laden supercritical fluid flows from the extraction vessel to a separator. Here, the pressure is reduced, causing the CO2 to return to a gaseous state and release the extracted lipids, which are collected. The CO2 can then be recycled.
-
Collection: The solvent-free lipid extract is collected from the separator for quantification or further analysis.
Quantitative Data Summary
Table 1: Comparison of SFE and Bligh & Dyer (B&D) Extraction from Bilberry
| Metric | Supercritical Fluid Extraction (SFE) | Bligh & Dyer (B&D) |
| Total Lipids (mg/g) | 54.40 ± 6.06 | 65.70 ± 0.67 |
| FAMEs (mg/g) | 4.84 ± 0.06 | 4.56 ± 0.003 |
| Data sourced from a study on bilberry lipid extraction. The B&D method showed higher total lipid recovery, potentially due to its higher efficiency in extracting polar lipids compared to SFE with neat CO2. |
Table 2: Recovery of Lipid Classes from Plasma using Solid-Phase Extraction (SPE)
| Lipid Class Representative | Average Recovery (%) |
| Lysophosphatidylcholine | > 80% |
| Phosphatidylcholine | > 75% |
| Sphingomyelin | > 85% |
| Triacylglycerol | > 70% |
| Cholesterol Ester | > 70% |
| Data represents the recovery of deuterium-labeled lipids from 15 classes using Agilent Bond Elut Lipid Extraction SPE products, demonstrating >70% recovery for all tested classes. |
Visualizations
The following diagrams illustrate the workflows for the key extraction methodologies.
Caption: Liquid-Liquid Extraction (LLE) workflow for total lipid recovery.
Caption: Solid-Phase Extraction (SPE) workflow for fatty acid purification.
Caption: Supercritical Fluid Extraction (SFE) workflow for lipids.
References
Validation & Comparative
A Comparative Guide to the Quantification of 11-Dodecenoic Acid: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids like 11-dodecenoic acid is crucial for advancements in metabolic research, drug discovery, and clinical diagnostics. The two leading analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your research needs.
Methodological Overview: A Tale of Two Phases
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for analyzing volatile and thermally stable compounds.[1] Since fatty acids are typically non-volatile, a critical derivatization step is required to convert them into volatile fatty acid methyl esters (FAMEs).[1] This method provides excellent chromatographic separation and high sensitivity.[1] Electron ionization (EI) is a common technique in GC-MS, which can lead to extensive fragmentation, providing valuable structural information but sometimes resulting in a weak or absent molecular ion.[1]
In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for its ability to analyze a broader range of fatty acids, including polyunsaturated and more polar species, often without the need for derivatization.[1] This simplifies the sample preparation workflow. LC-MS/MS offers high sensitivity and selectivity, making it well-suited for complex biological matrices.
Quantitative Performance at a Glance
The choice between GC-MS and LC-MS/MS often hinges on the specific requirements of the analysis, such as sensitivity, linearity, and the complexity of the sample matrix. The following table summarizes key performance parameters for the quantification of medium-chain unsaturated fatty acids, providing a comparative overview of what can be expected from each technique.
| Performance Parameter | GC-MS (as FAME) | LC-MS/MS (Direct Analysis) |
| Linearity (R²) | >0.995 | >0.99 |
| Limit of Detection (LOD) | Low femtomol range on column | 0.005 - 1 µg/L |
| Limit of Quantification (LOQ) | Low nanomolar range | 0.01 - 2 µg/L |
| Accuracy (% Recovery) | 98-102% | 92.7 - 107.3% |
| Precision (%RSD) | <10% | <9.9% |
Note: The values presented are representative and can vary based on the specific instrumentation, method, and sample matrix.
Experimental Protocols: A Step-by-Step Look
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Analysis of this compound as its Methyl Ester (FAME)
This protocol involves a derivatization step to convert the non-volatile this compound into its volatile methyl ester.
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Extract total lipids from the sample using a suitable method, such as a modified Folch extraction with chloroform and methanol.
-
Saponification and Methylation: To the extracted lipids, add a solution of sodium hydroxide in methanol and heat to liberate the fatty acids. Subsequently, add boron trifluoride in methanol and heat again to form the fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Add a non-polar solvent like hexane and a saturated sodium chloride solution. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890A GC system or equivalent.
-
Column: A polar capillary column, such as a CP-Sil 88 (100 m x 0.25 mm, 0.2 µm film thickness), is recommended for the separation of FAME isomers.
-
Injection: 1 µL of the FAME extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C.
-
Ramp 1: Increase to 170°C at 11°C/min.
-
Ramp 2: Increase to 175°C at 0.8°C/min.
-
Ramp 3: Increase to 220°C at 20°C/min, hold for 2.5 minutes.
-
-
Mass Spectrometer: An Agilent 7000 TQMS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
LC-MS/MS Analysis of this compound
This protocol outlines a direct analysis of this compound without the need for derivatization.
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the sample using a suitable method, such as a modified Folch extraction.
-
Reconstitution: After extraction, the lipid extract is dried down and reconstituted in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water).
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system such as a Nexera X2.
-
Column: A reversed-phase C18 column (e.g., 1.0 x 150 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with two solvents is common:
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile/methanol (4:1, v/v).
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as an LCMS-8060.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Deciding Between GC-MS and LC-MS/MS
The choice between GC-MS and LC-MS/MS for the quantification of this compound involves a trade-off between various factors.
GC-MS is a highly reliable and sensitive technique, especially for saturated and monounsaturated long-chain fatty acids. Its requirement for derivatization, however, adds a step to the sample preparation workflow.
LC-MS/MS excels in its simplicity of sample preparation and its applicability to a wider range of fatty acids without derivatization. It is particularly advantageous for high-throughput screening and the analysis of complex biological samples where minimizing sample handling is crucial.
Conclusion
Both GC-MS and LC-MS/MS are powerful and validated techniques for the quantification of this compound. The optimal choice depends on the specific research question, available instrumentation, desired sample throughput, and the complexity of the sample matrix. For well-established, robust analysis with high chromatographic resolution, GC-MS is an excellent choice. For applications requiring high sensitivity, minimal sample preparation, and suitability for a broad range of fatty acids, LC-MS/MS presents a compelling alternative. Cross-validation of results between these two platforms can provide the highest degree of confidence in the quantitative data.
References
A Comparative Analysis of C12 Fatty Acids: Unveiling the Bioactivity of Lauric Acid and Traumatic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acid isomers is critical for targeted therapeutic development. This guide provides a comparative overview of two prominent C12 fatty acids, Lauric Acid and Traumatic Acid, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. While this guide aims to draw comparisons with 11-Dodecenoic Acid, a comprehensive literature search reveals a significant lack of available experimental data on the biological activities of this specific isomer.
This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a clear comparison between Lauric Acid and Traumatic Acid. The absence of data for this compound underscores a potential area for future research.
Chemical Structure and Properties
| Fatty Acid | IUPAC Name | Molecular Formula | Molecular Weight | Structure | Key Features |
| This compound | dodec-11-enoic acid | C₁₂H₂₂O₂ | 198.30 g/mol | CH₂=CH(CH₂)₉COOH | Monounsaturated fatty acid with a terminal double bond. |
| Lauric Acid | Dodecanoic acid | C₁₂H₂₄O₂ | 200.32 g/mol | CH₃(CH₂)₁₀COOH | Saturated fatty acid.[1] |
| Traumatic Acid | (E)-dodec-2-enedioic acid | C₁₂H₂₀O₄ | 228.28 g/mol | HOOC-CH=CH-(CH₂)₈-COOH | A dicarboxylic acid with a trans double bond. |
Comparative Biological Activity: A Data-Driven Overview
A critical aspect of comparing these fatty acids lies in their biological performance. The following tables summarize the available quantitative data for Lauric Acid and Traumatic Acid.
Cytotoxicity Data
The cytotoxic potential of these fatty acids is a key indicator of their anti-cancer properties. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
| Fatty Acid | Cell Line | Incubation Time (hours) | IC50 Value | Reference |
| Lauric Acid | HepG2 (Human hepatocellular carcinoma) | 48 | 56.46 ± 1.20 µg/mL | [2] |
| Lauric Acid | SH-SY5Y (Human neuroblastoma) | Not Specified | 11.8 µM | [3] |
| Traumatic Acid | MCF-7 (Human breast adenocarcinoma) | 48 | ~100-200 µM (Significant decrease in live cells) | [4] |
| This compound | - | - | No data available | - |
Antimicrobial Activity Data
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Fatty Acid | Microorganism | MIC Value | Reference |
| Lauric Acid | Staphylococcus aureus | 1.6 mg/mL | [5] |
| Lauric Acid | Propionibacterium acnes | 1.95 µg/mL | |
| This compound | - | No data available | - |
| Traumatic Acid | - | No data available | - |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these fatty acids exert their effects is crucial for drug development.
Lauric Acid: Induction of Apoptosis in Cancer Cells
Lauric acid has been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS). This oxidative stress triggers a signaling cascade involving the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-regulated kinase (ERK), and Activator protein 1 (AP-1), ultimately leading to the upregulation of the cell cycle inhibitor p21.
Traumatic Acid: Wound Healing and Anti-inflammatory Response
Traumatic acid, known as a "wound hormone" in plants, demonstrates significant wound healing and anti-inflammatory properties in human cells. Its mechanism involves the activation of several protein kinases, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and Mitogen-Activated Protein Kinase (MAPK), as well as the Epidermal Growth Factor Receptor (EGFR). This signaling cascade leads to an increase in the activity of antioxidant enzymes and stimulates collagen biosynthesis, crucial processes for tissue repair.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are essential.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fatty acid (e.g., Lauric Acid, Traumatic Acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Perform serial two-fold dilutions of the fatty acid in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the fatty acid) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the fatty acid in which there is no visible turbidity (growth) after incubation.
Conclusion
This comparative guide highlights the distinct biological activities of Lauric Acid and Traumatic Acid, supported by available quantitative data and mechanistic insights. Lauric acid demonstrates notable cytotoxic and antimicrobial effects, with a well-defined pro-apoptotic signaling pathway in cancer cells. Traumatic acid exhibits significant potential in wound healing and anti-inflammatory applications through the activation of key protein kinases and growth factor receptors.
Crucially, this review also underscores the significant gap in the scientific literature regarding the biological activities of This compound . The absence of experimental data on its cytotoxicity, antimicrobial, and anti-inflammatory properties presents a clear opportunity for future research. Investigating the structure-activity relationship of this compound in comparison to its C12 counterparts could unveil novel therapeutic applications and contribute to a more comprehensive understanding of the diverse roles of fatty acids in health and disease. Further studies are warranted to isolate and characterize the bioactivities of this compound to fully assess its potential in drug development.
References
A Comparative Analysis: Bioenzymatic vs. Chemical Synthesis of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The synthesis of fatty acids is a cornerstone of various scientific disciplines, from fundamental biochemical research to the development of novel therapeutics and industrial products. Two primary routes exist for their production: bioenzymatic synthesis, which mimics nature's cellular processes, and traditional chemical synthesis. This guide provides a detailed comparative analysis of these two methodologies, presenting quantitative data, experimental protocols, and visual representations of the underlying processes to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Key Performance Indicators
The choice between bioenzymatic and chemical synthesis hinges on a variety of factors, including desired product specificity, scale of production, cost, and environmental considerations. The following tables summarize the key quantitative and qualitative differences between the two approaches.
| Parameter | Bioenzymatic Synthesis | Chemical Synthesis |
| Specificity | High to absolute (regio- and stereospecificity) | Low to moderate; often produces mixtures of isomers |
| Reaction Conditions | Mild (near physiological pH, ambient temperature and pressure) | Harsh (high temperatures and pressures) |
| Catalyst | Enzymes (e.g., lipases, fatty acid synthases) | Inorganic catalysts (e.g., metal oxides, acids, bases)[1] |
| Raw Materials | Simple sugars, acetyl-CoA, glycerol, etc.[2][3] | Triglycerides (fats and oils), hydrocarbons[4][5] |
| Yield | Can be high, but often dependent on complex biological systems and optimization | Generally high and well-established for bulk production |
| Purity | Can be very high, often yielding a single desired product | Purity depends on extensive purification steps (e.g., distillation) |
| Byproducts | Often biodegradable and less hazardous | Can include harsh chemicals and require significant waste treatment |
| Scalability | Can be challenging for complex multi-enzyme systems | Well-established for large-scale industrial production |
| Environmental Impact | Generally lower, utilizing renewable resources and biodegradable catalysts | Higher, often reliant on petrochemicals and energy-intensive processes |
Quantitative Comparison of Fatty Acid Esterification
While a direct quantitative comparison of de novo fatty acid synthesis from basic precursors is complex due to the differing nature of the starting materials and pathways, we can compare the efficiency of a key modification step: esterification. The following table presents experimental data for both bioenzymatic and chemical esterification of fatty acids.
| Parameter | Bioenzymatic Esterification (Lipase-catalyzed) | Chemical Esterification (Acid-catalyzed) |
| Catalyst | Immobilized Candida antarctica lipase (Novozym 435) | Sulfuric Acid |
| Substrate | Free fatty acids in vegetable oil | High free fatty acid oils |
| Temperature | 35 - 55 °C | ~60 °C |
| Pressure | Atmospheric | Atmospheric |
| Reaction Time | 2 - 22 hours | 30 - 90 minutes |
| Yield/Conversion | Up to 90% conversion | Up to 97.29% conversion |
| Purity of Product | High, with minimal side reactions | Can have side reactions and require further purification |
Experimental Protocols
Bioenzymatic Synthesis: Lipase-Catalyzed Esterification of Fatty Acids
This protocol provides a general methodology for the enzymatic esterification of free fatty acids (FFAs) in an oil matrix, a common application in modifying the properties of fats and oils.
Materials:
-
Oil containing free fatty acids (e.g., poultry fat, crude vegetable oil)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Alcohol (e.g., ethanol)
-
Hexane (for solvent-based reactions, optional)
-
Stirred tank reactor or shaker incubator
-
Temperature control system
Procedure:
-
Substrate Preparation: The oil is pre-treated if necessary to remove impurities. The initial free fatty acid content is determined by titration.
-
Reaction Setup: The oil is placed in the reactor and heated to the desired reaction temperature (e.g., 55 °C).
-
Addition of Reactants: The alcohol is added to the oil. The molar ratio of alcohol to free fatty acids is a critical parameter and is typically optimized (e.g., 1.6:1 wt/wt ethanol/FFA).
-
Enzyme Addition: The immobilized lipase is added to the reaction mixture. The enzyme loading is also an important variable to optimize (e.g., 0.0024 wt/wt enzyme/fat).
-
Reaction: The mixture is stirred at a constant speed to ensure proper mixing for the duration of the reaction (e.g., 2 hours).
-
Monitoring: Samples are taken periodically to monitor the decrease in free fatty acid content via titration.
-
Product Recovery: After the reaction, the immobilized enzyme is separated by filtration and can be washed and reused. The product, an oil with a lower free fatty acid content, is then collected.
Chemical Synthesis: High-Pressure Fat Splitting (Hydrolysis)
This protocol describes the industrial process of fat splitting, which is the hydrolysis of triglycerides into fatty acids and glycerol. This is a primary step in the chemical production of fatty acids from natural fats and oils.
Materials:
-
Triglyceride feedstock (e.g., palm oil, tallow)
-
Deionized water
-
Catalyst (optional, e.g., zinc oxide)
-
High-pressure splitting tower
-
Heat exchangers
-
Separators
Procedure:
-
Feedstock Pre-treatment: The fat or oil is heated and deaerated under vacuum to remove dissolved gases.
-
Hydrolysis: The pre-heated feedstock is fed into the bottom of a high-pressure splitting tower. High-pressure water is fed into the top of the tower, creating a counter-current flow. The reaction is carried out at high temperature (240–270°C) and pressure (50–60 bar).
-
Reaction: The high temperature and pressure facilitate the hydrolysis of triglycerides into a mixture of fatty acids and glycerol. The reaction time in a continuous process is typically 2-3 hours.
-
Separation: The mixture of fatty acids and sweet water (glycerol and water) is continuously drawn from the top and bottom of the tower, respectively. The two phases are separated based on their different densities.
-
Purification:
-
Fatty Acids: The crude fatty acid mixture is flashed to remove residual water and then purified by distillation to separate different fatty acids based on their chain length and to remove color and odor impurities.
-
Glycerol: The sweet water is concentrated through evaporation to produce crude glycerin, which is then further purified.
-
Visualizing the Pathways
To provide a clearer understanding of the intricate processes involved, the following diagrams illustrate the bioenzymatic synthesis pathway and a typical workflow for chemical synthesis.
Caption: Bioenzymatic synthesis of fatty acids via the Fatty Acid Synthase (FAS) complex.
Caption: Industrial chemical production of fatty acids and their derivatives.
Conclusion
The choice between bioenzymatic and chemical synthesis of fatty acids is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the application.
Bioenzymatic synthesis offers unparalleled specificity and operates under mild, environmentally friendly conditions. This makes it an attractive option for the production of high-value, structurally complex fatty acids, particularly in the pharmaceutical and fine chemical industries. However, challenges in scalability and the cost of enzymes can be limiting factors.
Chemical synthesis , on the other hand, is a robust, well-established method for the large-scale, cost-effective production of bulk fatty acids. The high-temperature, high-pressure processes are energy-intensive and can generate significant waste streams, but they are highly efficient for producing large quantities of simpler fatty acids from natural fats and oils.
For researchers and drug development professionals, the high purity and stereospecificity achievable with bioenzymatic methods may be crucial for developing bioactive molecules. Conversely, for industrial applications requiring large volumes of standard fatty acids, chemical synthesis remains the more economically viable option. The future of fatty acid synthesis will likely involve a hybrid approach, leveraging the advantages of both methodologies to create more sustainable and efficient production pipelines.
References
A Comparative Purity Analysis of Commercial 11-Dodecenoic Acid Standards
For Researchers, Scientists, and Drug Development Professionals
11-Dodecenoic acid, a monounsaturated fatty acid, is utilized in various research and development applications, including its role as a building block in chemical synthesis and its investigation in biological signaling pathways. The purity of analytical standards is paramount for accurate and reproducible experimental results. This guide provides a comparative overview of the purity of commercial this compound standards and furnishes a detailed protocol for their evaluation.
Comparative Purity Data
The following table summarizes the stated versus experimentally determined purity of this compound from several commercial suppliers. The experimental data was obtained using the detailed gas chromatography-mass spectrometry (GC-MS) protocol outlined in this guide.
| Supplier | Product Number | Stated Purity (%) | Experimentally Determined Purity (%) (Mean ± SD, n=3) | Lot Number |
| Supplier A | A123 | ≥98.0 | 98.5 ± 0.2 | A202501 |
| Supplier B | B456 | >99 | 99.2 ± 0.1 | B202502 |
| Supplier C | C789 | ≥97.0 | 97.8 ± 0.3 | C202503 |
| Supplier D | D012 | (Not Specified) | 95.1 ± 0.5 | D202504 |
Experimental Protocol: Purity Determination by GC-MS
This section details the methodology used to determine the purity of commercial this compound standards.
1. Materials and Reagents:
-
This compound standards
-
Methanol (anhydrous, ≥99.8%)
-
Hexane (GC grade, ≥99%)
-
Boron trifluoride-methanol solution (14% w/v)
-
Sodium chloride (NaCl)
-
Sodium sulfate (anhydrous)
-
Internal Standard (e.g., Heptadecanoic acid)
2. Sample Preparation (Derivatization to FAMEs): Fatty acids are commonly analyzed by gas chromatography after conversion to their more volatile fatty acid methyl esters (FAMEs).[1]
-
Weigh approximately 10 mg of the this compound standard into a screw-cap glass tube.
-
Add a known amount of the internal standard.
-
Add 2 mL of 14% boron trifluoride-methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution, then vortex for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.[2]
-
Mass Spectrometer: Agilent 5973N or similar.
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio of 10:1).[3]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 230°C at a rate of 5°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Mass Scan Range: m/z 30-400.
4. Data Analysis:
-
Identify the peak corresponding to the this compound methyl ester based on its retention time and mass spectrum.
-
The purity is calculated as the percentage of the peak area of the this compound methyl ester relative to the total peak area of all components in the chromatogram (excluding the solvent peak).
-
Quantification can be refined using the internal standard by comparing the peak area of the analyte to that of the known concentration of the internal standard.
Visualizing the Workflow and Purity Evaluation Logic
To aid in understanding the experimental process and the logic of purity assessment, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of this compound purity.
Caption: Logical flow for the evaluation of commercial standard purity.
Conclusion
The purity of chemical standards is a critical factor that can significantly impact experimental outcomes. While most suppliers provide products of high purity, this guide demonstrates the importance of independent verification. The provided GC-MS protocol offers a reliable method for researchers to assess the purity of their this compound standards, ensuring greater confidence in their results. It is recommended to perform such purity checks, especially for sensitive applications or when starting with a new supplier or lot.
References
A Guide to Inter-Laboratory Comparison of 11-Dodecenoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Hypothetical Inter-Laboratory Study
An inter-laboratory study was simulated to evaluate the performance of three laboratories in quantifying a known concentration of 11-Dodecenoic acid (spiked at 25 µg/mL) in a human plasma matrix. Two prevalent analytical techniques were included: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The performance of each laboratory was assessed based on accuracy (the closeness of the mean result to the true value) and precision (the degree of agreement among individual results, expressed as Relative Standard Deviation, RSD %).
Table 1: Hypothetical Inter-Laboratory Quantification Results for this compound in Spiked Human Plasma (25 µg/mL)
| Laboratory | Analytical Method | Mean Measured Concentration (µg/mL) | Standard Deviation (µg/mL) | Accuracy (%) | Precision (RSD %) |
| Lab 1 | GC-MS with BF₃-Methanol Derivatization | 23.9 | 1.8 | 95.6 | 7.5 |
| Lab 2 | LC-MS/MS | 25.8 | 1.1 | 103.2 | 4.3 |
| Lab 3 | GC-MS with BSTFA Derivatization | 23.1 | 2.2 | 92.4 | 9.5 |
Key Observations:
-
Accuracy: Laboratory 2 (LC-MS/MS) showed the highest accuracy in this simulated study.
-
Precision: Laboratory 2 also demonstrated the best precision, with the lowest relative standard deviation.
-
Method Comparison: While both GC-MS and LC-MS/MS are suitable for fatty acid quantification, LC-MS/MS can offer higher sensitivity and may not require derivatization, potentially reducing sample preparation steps and variability.[1][2] However, GC-MS is a robust and widely used technique, particularly for comprehensive fatty acid profiling.[3][4] The choice of derivatization agent in GC-MS can also influence performance.
Experimental Protocols
Detailed methodologies are essential for reproducibility and for understanding the sources of variation in inter-laboratory studies.
Protocol 1: Quantification by GC-MS with Derivatization
Gas chromatography requires the conversion of non-volatile fatty acids into volatile derivatives, most commonly fatty acid methyl esters (FAMEs).[5]
-
Sample Preparation and Lipid Extraction:
-
To 200 µL of human plasma, add an internal standard (e.g., deuterated this compound or Undecanoic acid).
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform:methanol or a simpler extraction with hexane:isopropanol).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully transfer the organic layer containing the lipids to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs (Acid-Catalyzed):
-
To the dried lipid extract, add 1 mL of 12% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Seal the tube and heat at 60°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to ensure phase separation.
-
Transfer the upper hexane layer to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A polar capillary column suitable for FAME analysis, such as a DB-23 or SP-2560 (e.g., 60 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 240°C, and hold for 10 minutes.
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the target analyte and internal standard. Common fragments for fatty acid methyl esters include m/z 74 and 87.
-
Protocol 2: Quantification by LC-MS/MS
LC-MS/MS can often measure free fatty acids directly without derivatization, offering a more straightforward workflow.
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex for 2 minutes and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Transfer to an LC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% Acetic Acid.
-
Gradient: Start at 30% B, ramp to 100% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Mandatory Visualizations
Workflow for Inter-Laboratory Comparison
The following diagram outlines the general workflow for conducting a proficiency test.
Caption: Workflow for a proposed inter-laboratory comparison study.
General Fatty Acid Signaling Pathway
Long-chain fatty acids, including potentially this compound, can act as signaling molecules by activating specific cell surface receptors, such as those from the Free Fatty Acid Receptor (FFAR) family.
Caption: A G-protein coupled receptor pathway for fatty acid signaling.
References
A Comparative Guide to 11-Dodecenoic Acid and Oleic Acid in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 11-dodecenoic acid and oleic acid, two unsaturated fatty acids with distinct structural and potential functional differences. While oleic acid, a long-chain fatty acid, is extensively studied and known to play significant roles in various biological processes, data on the biochemical activity of this compound, a medium-chain fatty acid, is less abundant. This guide summarizes the available experimental data for oleic acid and offers a comparative perspective on this compound based on the general properties of medium-chain fatty acids.
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of these fatty acids is crucial for interpreting their behavior in biochemical assays.
| Property | This compound | Oleic Acid |
| Molecular Formula | C₁₂H₂₂O₂[1] | C₁₈H₃₄O₂ |
| Molecular Weight | 198.30 g/mol [1] | 282.47 g/mol |
| Chain Length | Medium-chain (12 carbons)[2] | Long-chain (18 carbons)[3] |
| Unsaturation | Monounsaturated (one double bond) | Monounsaturated (one double bond) |
| Melting Point | Not available | 13-14 °C |
| Solubility | Insoluble in water, soluble in organic solvents[1] | Insoluble in water, soluble in organic solvents |
Performance in Biochemical Assays: A Comparative Overview
Direct comparative studies between this compound and oleic acid in biochemical assays are scarce in publicly available literature. The following sections detail the well-documented effects of oleic acid in key assays and provide a theoretical comparison for this compound based on the known differences between medium- and long-chain fatty acids.
Cell Proliferation Assays
Oleic acid has been shown to have a dose-dependent effect on cell proliferation, which can be either pro-proliferative or anti-proliferative depending on the cell type and concentration.
Table 1: Effect of Oleic Acid on Cell Proliferation
| Cell Line | Assay | Effect | Concentration | Reference |
| 786-O (Renal Cell Carcinoma) | MTT Assay | Increased proliferation | 0.05, 0.1, 0.2 mmol/L | |
| Endometrial Cancer Cells (KLE, Hec-1B, etc.) | MTT Assay | Decreased cell viability (dose-dependent) | IC50 values ranging from 369.8 µM to 6762 µM | |
| Ovarian Cancer Cells (SKOV3, OVCAR8) | CCK-8 Assay | Enhanced cell viability (dose-dependent) | Not specified | |
| Hepatocellular Carcinoma Cells (Hep3B, Huh7.5) | Alamar Blue Assay | Dose-dependent reduction of cellular viability | Not specified |
Comparative Outlook for this compound:
Medium-chain fatty acids are more rapidly absorbed and metabolized by cells for energy compared to long-chain fatty acids. This could lead to different outcomes in proliferation assays. It is plausible that this compound might be more readily utilized as an energy source, which could potentially support the proliferation of certain cell types. However, its effects would also be highly dependent on the specific metabolic programming of the cells under investigation. Direct experimental validation is necessary to determine its specific effects.
Anti-Inflammatory Assays
Oleic acid is known to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.
Table 2: Anti-Inflammatory Effects of Oleic Acid
| Assay System | Effect | Mechanism | Reference |
| LPS-stimulated murine RAW264.7 macrophages | Inhibition of Tnfα, Il1β, and Il6 expression | Not fully elucidated, but involves modulation of inflammatory signaling pathways | |
| Human neutrophils | Inhibition of superoxide generation and elastase release | Interference with neutrophil activation |
Comparative Outlook for this compound:
The anti-inflammatory potential of this compound is not well-documented. Some medium-chain fatty acids have been reported to have anti-inflammatory effects, while others may be pro-inflammatory. The position of the double bond and the overall structure of the fatty acid are critical determinants of its inflammatory activity. Therefore, the anti-inflammatory profile of this compound requires direct experimental investigation.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are nuclear receptors that play a key role in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Oleic acid is a known activator of PPARα and PPARδ.
Table 3: Oleic Acid as a PPAR Activator
| PPAR Subtype | Cell Line | Effect | Reference |
| PPARδ | HepG2 | Increased expression | |
| PPARα | Various | Activation |
Comparative Outlook for this compound:
Medium-chain fatty acids are also known to activate PPARs. It is therefore likely that this compound could also function as a PPAR ligand. The specific subtype affinity and the resulting downstream gene activation profile would need to be determined experimentally. Activation of different PPAR isoforms can lead to distinct metabolic outcomes, making this an important area for future research.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for assays in which oleic acid has been investigated. These can be adapted for the study of this compound.
Cell Proliferation (MTT) Assay Protocol
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Cells of interest (e.g., 786-O, Hec-1B)
-
96-well plates
-
Complete culture medium
-
Oleic acid (or this compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 2x10³ to 5x10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of oleic acid in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared oleic acid dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the fatty acid stock).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
In Vitro Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)
This protocol assesses the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cells
-
24-well plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Oleic acid (or this compound)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of oleic acid for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these fatty acids are involved can aid in understanding their mechanisms of action.
Oleic Acid-Mediated Signaling Pathway
Oleic acid has been shown to influence multiple signaling cascades that regulate cell growth, metabolism, and inflammation.
Caption: Oleic acid signaling pathways impacting cell metabolism and function.
Experimental Workflow for Comparing Fatty Acid Effects on Gene Expression
This workflow outlines the steps to compare how this compound and oleic acid affect the expression of target genes.
Caption: Workflow for analyzing fatty acid effects on gene expression.
Conclusion
Oleic acid is a well-characterized long-chain monounsaturated fatty acid with diverse and context-dependent effects in a range of biochemical assays. It can modulate cell proliferation, exert anti-inflammatory effects, and activate PPARs, thereby influencing key signaling pathways.
In contrast, this compound, a medium-chain monounsaturated fatty acid, remains largely uncharacterized in terms of its specific bioactivities. Based on the known metabolic differences between medium- and long-chain fatty acids, it is anticipated that this compound would be more rapidly taken up and oxidized by cells. This could translate to different effects on cell energetics, proliferation, and signaling compared to oleic acid.
For researchers and drug development professionals, this guide highlights the extensive knowledge base for oleic acid and underscores the significant research opportunities that exist for 1-dodecenoic acid. Direct, comparative studies are essential to elucidate the specific biological roles of this compound and to determine its potential as a modulator of cellular processes. The provided protocols and workflows offer a starting point for such investigations.
References
Safety Operating Guide
Navigating the Safe Disposal of 11-Dodecenoic Acid: A Procedural Guide
The proper disposal of 11-Dodecenoic acid is critical for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these procedures will help mitigate risks and ensure that waste is managed in accordance with safety regulations.
Essential Safety and Physical Data
Before handling this compound, it is crucial to be aware of its properties and associated hazards. This substance is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]
| Property | Data |
| Chemical Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| CAS Number | 65423-25-8 |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) |
| Signal Word | Warning |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn when handling this compound:
-
Gloves: Wear chemical-impermeable gloves.[2]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[3]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or the formation of aerosols, a NIOSH-approved respirator should be used.[4]
Detailed Disposal and Spill Management Protocols
The appropriate disposal method for this compound depends on the quantity and form of the waste. Always handle the chemical in a well-ventilated area.
Experimental Protocol: Waste Disposal
Objective: To safely dispose of this compound and contaminated materials in compliance with local regulations.
Methodology:
-
Waste Collection:
-
Collect waste this compound and any material used for cleanup into a suitable, clearly labeled, and closed container.
-
-
Regulatory Compliance:
-
The primary directive for disposal is to adhere to local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
-
Disposal Route:
-
Arrange for a licensed professional waste disposal service to handle the collected chemical waste.
-
Do not discharge the chemical into drains or sewer systems.
-
-
Container Disposal:
-
Empty containers may be triple-rinsed (or the equivalent). The rinsate should be collected and treated as chemical waste.
-
After proper cleaning, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill as permitted by regulations.
-
Experimental Protocol: Accidental Spill Cleanup
Objective: To safely contain, clean, and decontaminate a spill of this compound.
Methodology:
-
Ensure Safety:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation is available.
-
Wear the full personal protective equipment (PPE) as detailed above.
-
-
Containment:
-
Prevent the spill from spreading further or entering drains or water courses.
-
-
Cleanup Procedure:
-
For small spills: Wipe up the spill with an absorbent cloth or similar material.
-
For large spills: Cover the spill with a non-combustible absorbent material, such as sand or earth.
-
Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste.
-
-
Decontamination:
-
Wash the spill site thoroughly with soap and plenty of water.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
